molecular formula C13H20N2O B1284792 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol CAS No. 887580-27-0

1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol

Numéro de catalogue: B1284792
Numéro CAS: 887580-27-0
Poids moléculaire: 220.31 g/mol
Clé InChI: HTFVKXJKSSRXQI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-[[2-(aminomethyl)phenyl]methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-9-11-3-1-2-4-12(11)10-15-7-5-13(16)6-8-15/h1-4,13,16H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFVKXJKSSRXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588481
Record name 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887580-27-0
Record name 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Therapeutic Potential of 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Novel Chemical Scaffolds

In the relentless pursuit of novel therapeutics, the exploration of unique chemical scaffolds serves as the bedrock of innovation. This guide delves into the therapeutic potential of the 1-{[2-(aminomethyl)phenyl]methyl}piperidin-4-ol scaffold, a molecule of interest at the intersection of proven pharmacophores. While specific public-domain data on this exact molecule is nascent, this guide will provide a comprehensive framework for its evaluation by drawing upon established principles of medicinal chemistry, the known biological activities of its constituent substructures, and robust experimental methodologies. As senior application scientists, our role is not merely to follow established protocols but to forge new paths based on a deep understanding of chemical biology and drug discovery principles. This document is structured to empower researchers to unlock the potential of this and related scaffolds through a logically sound and experimentally rigorous approach.

The 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol Scaffold: A Deconstruction of Potential

The 1-{[2-(aminomethyl)phenyl]methyl}piperidin-4-ol scaffold is a compelling starting point for drug discovery, integrating several key structural motifs known to interact with a variety of biological targets. A systematic analysis of its components provides a rational basis for predicting its potential therapeutic applications.

  • The Piperidine-4-ol Core: The piperidine ring is a ubiquitous feature in pharmaceuticals, prized for its favorable pharmacokinetic properties and its ability to act as a versatile scaffold for presenting substituents in defined three-dimensional space.[1][2] The 4-hydroxyl group can serve as a crucial hydrogen bond donor and acceptor, anchoring the molecule within a target's binding site.

  • The Aminomethylphenyl Moiety: This functional group introduces a basic nitrogen atom and an aromatic ring, both of which are common features in ligands for a wide array of receptors and enzymes. The aminomethyl group can engage in ionic interactions, while the phenyl ring can participate in π-π stacking and hydrophobic interactions.

  • The Linker: The methylene linker connecting the phenyl and piperidine rings provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its biological target.

The strategic combination of these fragments suggests potential interactions with targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes where a combination of hydrophobic, hydrogen bonding, and ionic interactions are key for ligand recognition.

Synthetic Strategies: Building the Foundation for Discovery

Proposed Synthetic Workflow

A logical synthetic approach would commence with commercially available starting materials and proceed through key intermediates.

Synthetic_Workflow A 1-Boc-piperidin-4-one B Reductive Amination A->B 2-cyanobenzylamine, NaBH(OAc)3 C N-(2-cyanophenyl)methyl-4-piperidinamine B->C D Reduction of Nitrile C->D LiAlH4 or H2/Raney Ni E 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-amine D->E F Hydrolysis/Deprotection E->F Acidic hydrolysis G 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol F->G

Caption: Proposed Synthetic Workflow for 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol.

Step-by-Step Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on established methodologies for the synthesis of similar piperidine derivatives.[3][4]

  • Reductive Amination:

    • To a solution of 1-Boc-piperidin-4-one (1.0 eq) in dichloromethane (DCM), add 2-cyanobenzylamine (1.1 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature overnight.

    • Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield N-(2-cyanophenyl)methyl-4-piperidinamine.

  • Nitrile Reduction:

    • To a suspension of lithium aluminum hydride (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of N-(2-cyanophenyl)methyl-4-piperidinamine (1.0 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate to yield the crude 1-{[2-(aminomethyl)phenyl]methyl}piperidin-4-amine.

  • Boc Deprotection and Hydrolysis (Hypothetical final step):

    • Treat the crude product from the previous step with a solution of hydrochloric acid in dioxane.

    • Stir at room temperature for 2 hours.

    • Concentrate under reduced pressure to obtain the hydrochloride salt of the final product, 1-{[2-(aminomethyl)phenyl]methyl}piperidin-4-ol.

    • Further purification can be achieved by recrystallization or preparative HPLC.

Exploring the Therapeutic Landscape: Potential Biological Targets and Indications

Given the structural features of the 1-{[2-(aminomethyl)phenyl]methyl}piperidin-4-ol scaffold, several therapeutic areas present themselves as logical starting points for investigation. The piperidine moiety is a common scaffold in drugs targeting the central nervous system (CNS), while the aminomethylphenyl group is present in various enzyme inhibitors.[2][5]

Central Nervous System (CNS) Disorders

The piperidine scaffold is a well-established pharmacophore for CNS targets.[6] Its ability to cross the blood-brain barrier (when appropriately substituted) makes it an attractive core for drugs targeting neurological and psychiatric conditions.

  • Opioid Receptors: Analogs of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol have been explored as potent and selective μ-opioid receptor agonists for the treatment of pain.[7] The core scaffold of 1-{[2-(aminomethyl)phenyl]methyl}piperidin-4-ol shares features that could allow for interaction with opioid receptors.

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): The piperidine ring is a key component of Donepezil, a widely used AChE inhibitor for the treatment of Alzheimer's disease.[6][8] The overall shape and charge distribution of the target scaffold could be amenable to binding within the active site of cholinesterases.

Oncology: The Potential for PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for DNA repair and have emerged as important targets in oncology.[9] Several FDA-approved PARP inhibitors feature a nitrogen-containing heterocyclic core that mimics the nicotinamide moiety of NAD+.[9][10]

While there is no direct evidence linking the 1-{[2-(aminomethyl)phenyl]methyl}piperidin-4-ol scaffold to PARP inhibition, the presence of a hydrogen bond acceptor (the piperidinol oxygen) and a basic nitrogen could allow it to interact with key residues in the PARP active site, such as Gly863 and Tyr907.[10][11]

PARP_Inhibition_Pathway DNA_damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_damage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR NAD+ as substrate Apoptosis Cell Death (Apoptosis) PARP1->Apoptosis If repair fails NAD NAD+ Repair Recruitment of DNA Repair Proteins PAR->Repair SSBR Single-Strand Break Repair Repair->SSBR Inhibitor 1-{[2-(aminomethyl)phenyl]methyl} piperidin-4-ol Scaffold (Hypothetical) Inhibitor->PARP1 Inhibition

Caption: Hypothetical Mechanism of PARP Inhibition.

Metabolic Disorders

Recent studies have highlighted the role of piperidine derivatives as modulators of metabolic targets.

  • Farnesoid X Receptor (FXR): A novel 1-(4-aminophenylacetyl)piperidine scaffold was identified as a potent and selective partial agonist of FXR, with potential applications in the treatment of metabolic dysfunction-associated steatohepatitis (MASH).[12] This suggests that the broader class of substituted piperidines could be a fruitful area for the discovery of new FXR modulators.

A Framework for Evaluation: Key Experimental Protocols

A rigorous and systematic evaluation of the 1-{[2-(aminomethyl)phenyl]methyl}piperidin-4-ol scaffold and its derivatives is essential to elucidate its therapeutic potential. The following experimental workflows provide a robust starting point.

In Vitro Target-Based Screening

Initial screening should focus on a panel of biologically relevant targets based on the structural analysis of the scaffold.

Potential Target Class Primary Assay Secondary Assay Rationale
GPCRs (e.g., Opioid) Radioligand Binding AssayFunctional Assay (e.g., cAMP measurement)To determine binding affinity and functional activity (agonist/antagonist).
Enzymes (e.g., AChE, PARP) Enzyme Inhibition Assay (e.g., Ellman's Reagent for AChE, PARP activity assay)Cellular Thermal Shift Assay (CETSA)To quantify inhibitory potency and confirm target engagement in a cellular context.
Nuclear Receptors (e.g., FXR) Luciferase Reporter AssayGene Expression Analysis (qPCR)To assess receptor activation/inhibition and downstream gene regulation.
Detailed Protocol: In Vitro PARP1 Inhibition Assay

This protocol provides a method to assess the inhibitory activity of the scaffold against PARP1.

  • Reagents and Materials:

    • Recombinant human PARP1 enzyme

    • Histones (as a substrate for PARylation)

    • Biotinylated NAD+

    • Streptavidin-HRP conjugate

    • HRP substrate (e.g., TMB)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (dissolved in DMSO)

    • 96-well microplates

  • Assay Procedure:

    • Coat a 96-well plate with histones and incubate overnight at 4°C.

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add test compounds at various concentrations to the wells.

    • Add PARP1 enzyme to all wells except the negative control.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate at room temperature for 1 hour.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate and incubate for 30 minutes.

    • Wash the plate.

    • Add HRP substrate and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 1M H2SO4).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the IC50 value for each test compound.

PARP_Assay_Workflow Start Start Step1 Coat plate with histones Start->Step1 Step2 Add test compounds Step1->Step2 Step3 Add PARP1 enzyme Step2->Step3 Step4 Add biotinylated NAD+ Step3->Step4 Step5 Incubate and wash Step4->Step5 Step6 Add Streptavidin-HRP Step5->Step6 Step7 Incubate and wash Step6->Step7 Step8 Add HRP substrate Step7->Step8 Step9 Measure absorbance Step8->Step9 End Calculate IC50 Step9->End

Caption: Workflow for an In Vitro PARP1 Inhibition Assay.

In Vivo Pharmacokinetic and Efficacy Studies

Promising lead compounds identified from in vitro screening should be advanced to in vivo studies to assess their pharmacokinetic properties and efficacy in relevant animal models.[13]

Study Type Key Parameters Animal Model
Pharmacokinetics (PK) Cmax, Tmax, AUC, half-life, bioavailabilityRodents (e.g., mice, rats)
CNS Efficacy Hot plate test, tail-flick test (for analgesia); Morris water maze (for cognition)Rodent models of pain or neurodegeneration
Oncology Efficacy Tumor growth inhibition, survivalXenograft or syngeneic tumor models
Metabolic Efficacy Glucose tolerance test, lipid profileDiet-induced obesity models, genetic models of metabolic disease

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the 1-{[2-(aminomethyl)phenyl]methyl}piperidin-4-ol scaffold is crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

SAR_Diagram cluster_0 Piperidine Ring cluster_1 Aminomethylphenyl Moiety cluster_2 Linker cluster_3 Piperidin-4-ol A Modification of substituents at other positions B Substitution on the phenyl ring (e.g., halogens, alkyl groups) C Modification of the aminomethyl group (e.g., alkylation, acylation) D Varying linker length and rigidity E Esterification or etherification of the hydroxyl group

Caption: Key Areas for Structure-Activity Relationship (SAR) Studies.

A focused library of analogs should be synthesized to probe the SAR around the core scaffold. For example, substitution on the phenyl ring can modulate lipophilicity and electronic properties, while modification of the aminomethyl group can influence basicity and hydrogen bonding potential.

Conclusion and Future Directions

The 1-{[2-(aminomethyl)phenyl]methyl}piperidin-4-ol scaffold represents a promising, yet underexplored, area of chemical space. This guide has provided a comprehensive framework for its synthesis, biological evaluation, and optimization. By leveraging the known pharmacology of its constituent substructures and employing a systematic and rigorous experimental approach, researchers can unlock the therapeutic potential of this and related scaffolds. The path forward lies in the synthesis of a focused library of analogs and their evaluation in a diverse panel of biological assays. The insights gained from these studies will not only illuminate the potential of this specific scaffold but also contribute to the broader understanding of the structure-activity relationships that govern the interaction of small molecules with their biological targets.

References

  • Panchabhai, P., et al. (2021). An Efficient Synthesis of 4-Aminomethyl-1-(2-Phenylethyl)-Piperidin-4-ol: A Key Intermediate in Fenspiride HCl Synthesis. Journal of Pharmaceutical Research International, 33(51B), 139-146. [Link]

  • An Efficient Synthesis of 4-Aminomethyl-1-(2-Phenylethyl)-Piperidin-4-ol: A Key Intermediate in Fenspiride HCl Synthesis. (2021). Journal of Pharmaceutical Research International. [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Yu, Q., et al. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. [Link]

  • Poschl, A. (2016). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 1(5), 846-855. [Link]

  • Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

  • Bhattacharya, S., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Bioorganic & Medicinal Chemistry Letters, 34, 127763. [Link]

  • Arulraj, R., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Fantin, S. M., et al. (2021). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). MDPI Encyclopedia. [Link]

  • Al-Suede, F. S. R., et al. (2024). Innovative Piperidine-Catalyzation in Protecting Carbonyl Compounds with Implications for Angiogenesis and Inflammation. Eman Research Publishing. [Link]

  • Zakharenko, A., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. International Journal of Molecular Sciences, 25(23), 13009. [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. [Link]

  • Schütz, R., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(12), 1025. [Link]

  • In Silico Design Of Phenyl Acetamide Derivatives As Parp1 Inhibitors Targeting Brca1/2-Mutated Breast And Ovarian Cancers. (2026). ResearchGate. [Link]

  • Wu, J., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]

  • Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2120610119. [Link]

  • Wang, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Popiolek, L., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 29(15), 3465. [Link]

  • Kuder, K., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234-251. [Link]

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Physicochemical Profiling of 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol: Ionization Dynamics in Drug Design

[1][2]

Executive Summary

1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol is a bifunctional diamine scaffold often utilized as a linker or polar fragment in medicinal chemistry.[1][2] Its structure comprises a 4-hydroxypiperidine core N-linked to an ortho-aminomethylbenzyl group.[1][2]

Understanding the ionization state of this molecule is critical for predicting its solubility, lipophilicity (logD), and membrane permeability.[3][4] Based on fragment-based electronic structure analysis and empirical data from structural analogs (o-xylylenediamine and N-benzylpiperidine), this compound exhibits a diprotic basic profile with two distinct ionization events in the physiological pH range.[1][2]

Predicted pKa Profile
Ionization CenterFunctional GroupPredicted pKaTypeCharge State (pH 7.[2][3][4]4)
pKa₁ Primary Amine (Benzylamine)9.7 ± 0.3 BasicCationic (+1)
pKa₂ Tertiary Amine (Piperidine N)8.5 ± 0.4 BasicCationic (+1)
pKa₃ Secondary Alcohol (4-OH)> 15.0 NeutralNeutral (0)

Physiological State: At physiological pH (7.4), the molecule exists predominantly (>90%) as a dication (+2) , which has profound implications for passive permeability and blood-brain barrier (BBB) penetration.[2][3][4]

Structural Analysis & Ionization Logic

To accurately determine the pKa values without direct experimental data, we deconstruct the molecule into its constituent pharmacophores and analyze the electronic environments.[3][4]

The Piperidine Core (Site A)

The N-substituted piperidine ring is a tertiary amine.[2][3][4]

  • Reference Standard: N-Benzylpiperidine has a pKa of approximately 9.5 .[1][2][4]

  • Electronic Effect: In this specific molecule, the tertiary nitrogen is separated from the phenyl ring by a methylene bridge.[3][4] However, the presence of a second cationic center (the primary amine) nearby exerts an electrostatic field effect , which typically suppresses the basicity of the less basic center.[3][4] Consequently, the pKa of this nitrogen is predicted to shift downward to ~8.5 .[3][4]

The ortho-Aminomethyl Group (Site B)[1][2][3]

This is a primary benzylic amine located at the ortho position.[2][3][4]

  • Reference Standard: Benzylamine has a pKa of 9.33 . o-Xylylenediamine (a close analog) displays pKa values of ~8.8 and ~10.0 due to coulombic repulsion between the two ammonium centers.[2][3]

  • Dominant Basicity: The primary amine is less sterically hindered and better solvated than the tertiary piperidine nitrogen.[3][4] It serves as the "first protonation site" (highest pKa), estimated at 9.7 .[3][4]

Intramolecular Dynamics

The ortho substitution pattern brings the two nitrogen centers into proximity (separated by a 1,2-phenylene spacer).[2][3][4]

  • Coulombic Repulsion: When both nitrogens are protonated (pH < 8.0), the positive charges repel each other.[3][4] This destabilizes the dication relative to the monocation, lowering the pKa of the second protonation event (pKa₂).[2][3][4]

  • Hydrogen Bonding: There is a potential for an intramolecular hydrogen bond between the protonated primary amine and the neutral tertiary amine (or vice versa) in the monocationic state, which can stabilize the monocation and widen the gap between pKa₁ and pKa₂.[3][4]

Ionization States & Microspecies Distribution[3][4]

The molecule undergoes two reversible protonation steps.[2][3][4] The distribution of species varies with pH as follows:

  • pH < 7.0 (Acidic): Dication (BH₂²⁺) . Both the piperidine nitrogen and the primary amine are protonated.[3][4][5] The molecule is highly soluble but impermeable to lipid membranes.[2][3][4]

  • pH 7.4 (Physiological): Predominantly Dication (~92%) with a minor fraction of Monocation (~8%) .[2][3][4]

  • pH 8.5 - 9.7 (Basic): Monocation (BH⁺) . A mixture of tautomers exists, though the primary amine is more likely to retain the proton.[3][4]

  • pH > 11.0 (Alkaline): Neutral Free Base (B) . Both nitrogens are deprotonated.[2][3][4] This is the lipophilic species capable of passive diffusion.[2][3][4]

Visualization: Protonation Scheme

IonizationSchemeFigure 1: Stepwise deprotonation of 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol.DicationDication (BH₂²⁺)(pH < 8.0)Highly SolubleMonocationMonocation (BH⁺)(pH 8.5 - 9.5)Hybrid SpeciesDication->Monocation  -H⁺ (pKa₂ ~8.5)  NeutralNeutral Base (B)(pH > 11.0)LipophilicMonocation->Neutral  -H⁺ (pKa₁ ~9.7)  

Experimental Determination Protocols

For definitive characterization in a drug discovery campaign, the following self-validating protocols are recommended.

Potentiometric Titration (Gold Standard)

This method is suitable if the compound has aqueous solubility > 0.5 mM.[2][3][4]

  • Principle: Measures the change in pH upon addition of standardized titrant (HCl or KOH).[2][3][4]

  • Equipment: Mettler Toledo T5/T7 or Sirius T3.

  • Protocol:

    • Preparation: Dissolve 2-5 mg of compound in 20 mL of degassed 0.15 M KCl (ionic strength adjustor).

    • Acidification: Lower pH to 2.0 using 0.5 M HCl to ensure full protonation (Dication state).

    • Titration: Titrate with 0.5 M KOH under inert gas (

      
       or 
      
      
      ) to prevent carbonate formation.
    • Data Analysis: Use the Bjerrum difference plot or non-linear regression (e.g., Hyperquad) to fit the buffering regions.[3][4]

    • Validation: The curve should show two inflection points. If the pKa values are close (< 1.5 units), the inflection points will merge into a broad buffering region; deconvolution software is required.[2][3][4]

UV-Metric Titration (Spectrophotometric)

Recommended if the compound has low solubility or if pKa values overlap significantly.[2][3][4]

  • Mechanism: The ortho-substitution on the phenyl ring couples the ionization state to the UV chromophore.[2][3][4] Protonation of the benzylic amine often causes a bathochromic or hypsochromic shift in the absorption spectrum (240-280 nm range).[2][3][4]

  • Workflow:

    • Prepare a 50 µM solution in a universal buffer (citrate-phosphate-borate).[1][2][4]

    • Collect UV spectra (200-400 nm) at 0.5 pH intervals from pH 2 to 12.[2][3][4]

    • Perform Multiwavelength Analysis (MWA) to extract pKa values.[2][3][4]

Visualization: Experimental Workflow

WorkflowFigure 2: Decision tree for experimental pKa determination.StartStart: Solid Sample(1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol)SolubilityCheckCheck Aqueous SolubilityStart->SolubilityCheckHighSolSolubility > 0.5 mMSolubilityCheck->HighSolLowSolSolubility < 0.5 mMSolubilityCheck->LowSolPotentiometryPotentiometric Titration(Sirius T3 / Mettler)HighSol->PotentiometryCosolventCosolvent Titration(Methanol/Water)LowSol->CosolventResultFinal pKa Determination(pKa₁ & pKa₂)Potentiometry->ResultYasudaShedlovskyYasuda-Shedlovsky Extrapolationto 0% OrganicCosolvent->YasudaShedlovskyYasudaShedlovsky->Result

Implications for Drug Development[3][4][6][7]

Permeability & Absorption[2][3][4]
  • Gastric Absorption (pH 1-2): The molecule is a dication.[2][3][4] Absorption via passive diffusion is negligible.[2][3][4]

  • Intestinal Absorption (pH 6.5-7.5): Still predominantly dicationic/monocationic.[1][2][4] Permeability will be rate-limited by paracellular transport or requires a specific transporter (e.g., OCT - Organic Cation Transporter).[1][2][3][4]

  • Blood-Brain Barrier: The high ionization fraction at pH 7.4 suggests poor CNS penetration unless the lipophilicity of the neutral species is extremely high (LogP > 3.[2][3][4]5) to compensate for the low fraction of neutral species (

    
    ).[2][3][4]
    
Formulation
  • Salt Selection: The dicationic nature makes this molecule ideal for forming stable salts with di-acids (e.g., fumarate, succinate) or two equivalents of mono-acids (e.g., dihydrochloride).[2][3][4]

  • Stability: The ortho-aminomethyl group can potentially undergo intramolecular cyclization with the 4-hydroxyl group or other electrophiles under stress conditions.[1][2]

References

  • Perrin, D. D. (1965).[2][3][4] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[2][3][4] (Foundational text for amine pKa values).

  • Khalili, F., Henni, A., & East, A. L. (2009).[3][4][6] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2917.[3][4]

  • Zafar, S., et al. (2014).[2][3][4] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.[2][3][4]

  • PubChem Compound Summary. (2025). 1-Benzylpiperidin-4-ol (CID 78461).[1][2][4] National Center for Biotechnology Information.[2][3][4] [2][3]

  • Cheméo. (2025).[2][3][4] Chemical Properties of p-Xylylenediamine (Analogous diamine data).

Structural Biology Applications of 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Fragment-Based Drug Discovery (FBDD) & Structural Characterization CAS Registry Number: 887580-27-0

Executive Summary

In the context of modern structural biology and Fragment-Based Drug Discovery (FBDD), 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol represents a "privileged scaffold." This molecule combines a polar, solubility-enhancing core (4-hydroxypiperidine ) with a flexible, charged interaction motif (ortho-substituted benzylamine ).

This guide details the technical workflows for utilizing this compound as a chemical probe and fragment hit. It focuses on characterizing its binding mode against targets requiring bidentate recognition, such as Serine Proteases (targeting the S1 specificity pocket) and Aspartic Proteases (e.g., BACE1).

Key Physicochemical Profile:

Property Value Structural Significance
Molecular Weight 220.31 Da Ideal fragment range (<300 Da) allowing for efficient ligand efficiency (LE).
H-Bond Donors 2 (-OH, -NH2) Critical for directional interactions with backbone carbonyls or catalytic residues.
H-Bond Acceptors 3 Facilitates water-mediated networks within the active site.

| pKa (Calc) | ~9.5 (Amine), ~8.5 (Pip) | Predominantly dicationic or monocationic at physiological pH, driving electrostatic steering. |

Structural Mechanism & Binding Modes

The Ortho-Xylylene Effect

The structural uniqueness of this molecule lies in the ortho substitution pattern of the benzyl linker. Unlike para or meta isomers, the ortho positioning creates a "U-turn" or "claw-like" geometry. This constrains the conformational space, reducing the entropic penalty upon binding compared to linear alkyl chains.

Interaction Vectors

When docked or co-crystallized, the molecule typically adopts a binding mode defined by two primary vectors:

  • The Anchor (Primary Amine): The -(Aminomethyl) group mimics the P1 residue (e.g., Lysine or Arginine) in protease substrates, forming a salt bridge with deep-pocket acidic residues (e.g., Asp189 in Trypsin-like proteases).

  • The Solubilizer/Probe (4-Hydroxypiperidine): The piperidine ring sits in the S2/S1' region. The 4-hydroxyl group is positioned to either:

    • Displace a conserved water molecule (entropy gain).

    • Form a hydrogen bond with the protein backbone.

    • Serve as a vector for "fragment growing" (attachment point for further chemical elaboration).

Interaction Pathway Diagram

The following diagram illustrates the logical flow of molecular recognition for this scaffold.

BindingMechanism Ligand 1-{[2-(Aminomethyl)phenyl]methyl} piperidin-4-ol Electrostatics Electrostatic Steering (Positively Charged Amine) Ligand->Electrostatics Approach Recognition Specific Recognition (Salt Bridge Formation) Electrostatics->Recognition Asp/Glu Interaction Stabilization Complex Stabilization (Van der Waals + H-Bonds) Recognition->Stabilization Piperidine Packing

Figure 1: Mechanistic pathway of ligand binding driven by electrostatic steering and shape complementarity.

Experimental Protocols: Characterization Workflow

This section details the self-validating protocols required to confirm binding and solve the structure.

X-ray Crystallography: Soaking Protocol

Due to the high solubility conferred by the hydroxyl group, this fragment is ideal for crystal soaking rather than co-crystallization.

Protocol:

  • Stock Preparation: Dissolve the compound to 100 mM in 100% DMSO. Ensure complete dissolution; sonicate if necessary.

  • Soaking Solution: Dilute the stock into the crystallization mother liquor to a final concentration of 10–50 mM .

    • Critical Step: Maintain DMSO concentration <10% to prevent crystal cracking.

    • pH Adjustment: If the mother liquor pH is >9.0, the amine may deprotonate. Adjust pH to 7.0–8.0 to maintain the cationic state required for salt-bridge formation.

  • Incubation: Soak apo-crystals for 1 to 24 hours . Monitor for crystal degradation (cracking/dissolving).

  • Cryoprotection: Transfer crystals briefly to a solution containing the ligand + 20-25% glycerol/ethylene glycol before flash-cooling in liquid nitrogen.

  • Data Collection: Collect data to <2.0 Å resolution.

  • Refinement:

    • Generate restraints using eLBOW (Phenix) or Grade (Buster).

    • Look for positive difference density (

      
      ) at >3.0 
      
      
      
      in the active site.
    • Validation: The B-factors of the ligand should be comparable to the surrounding protein side chains.

Saturation Transfer Difference (STD) NMR

To validate binding in solution (independent of crystal packing artifacts), STD-NMR is the gold standard.

Protocol:

  • Sample: 10-20 µM Protein + 1-2 mM Ligand (1:100 ratio) in deuterated buffer (D₂O).

  • Pulse Sequence: Apply a train of Gaussian pulses to saturate protein resonances (on-resonance at -0.5 ppm or 10-12 ppm).

  • Reference: Acquire an off-resonance spectrum (30 ppm).

  • Analysis: Subtract On-resonance from Off-resonance.

    • Result: Signals from the ligand protons that interact with the protein will appear in the difference spectrum.

    • Interpretation: If the aromatic protons (benzyl ring) show strong STD signals, it confirms the hydrophobic packing of the linker. If the piperidine protons show signals, it confirms the engagement of the aliphatic ring.

Fragment Evolution & Optimization

Once the structural biology campaign confirms the binding mode, the molecule serves as a starting point for optimization.

Growth Vectors

The 4-hydroxyl group on the piperidine ring is the primary "exit vector."

Vector PositionModification StrategyStructural Goal
4-OH (Piperidine) Ether linkage / CarbamateReach adjacent sub-pockets (S2/S3); improve potency.
Benzyl Ring Halogenation (F, Cl)Fill small hydrophobic holes; modulate pKa of the amine.
Benzylic Amine MethylationTune basicity; induce conformational constraint.
Optimization Workflow Diagram

The following Graphviz diagram outlines the iterative cycle of structure-based design using this fragment.

Figure 2: Iterative structure-based drug design (SBDD) cycle starting from the fragment hit.

Case Study Applications

Target Class: Serine Proteases (e.g., Thrombin, Factor Xa)
  • Mechanism: The aminomethyl group targets Asp189 (S1 pocket) at the bottom of the specificity pocket.

  • Role of Piperidine: The piperidine ring fills the hydrophobic S1/S2 cleft.

  • Role of Hydroxyl: Points towards the solvent, allowing for the attachment of a "warhead" or an extension into the S2 pocket (e.g., adding a hydrophobic group to target Trp215 ).

Target Class: Aspartic Proteases (e.g., BACE1)
  • Mechanism: The protonated amine interacts with the catalytic dyad (Asp32/Asp228 ).

  • Relevance: This scaffold mimics the transition state of peptide hydrolysis. The ortho-linker provides the necessary curvature to fit under the "flap" region of the protease.

References

  • Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery: lessons and outlook. Nature Reviews Drug Discovery. Link

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry. Link

  • Congreve, M., et al. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today. Link

  • ChemicalBook. (2023). Product Entry: 1-(2-AMINOMETHYL-BENZYL)-PIPERIDIN-4-OL (CAS 887580-27-0).[1][2]Link

Sources

Methodological & Application

Reductive amination procedures yielding 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-{[2-(aminomethyl)phenyl]methyl}piperidin-4-ol (Target 1 ), a critical pharmacophore found in various kinase inhibitors and GPCR ligands. The synthesis centers on the construction of the C–N bond between the piperidine nitrogen and the benzylic carbon via reductive amination .

Direct reaction of o-phthalaldehyde with piperidin-4-ol is chemically prohibited due to the rapid formation of thermodynamically stable isoindoles or cyclic hemiaminals. Therefore, this guide presents two distinct, high-fidelity protocols:

  • Method A (The "Precision" Route): Reductive amination of N-Boc-2-(aminomethyl)benzaldehyde followed by acidolysis. Recommended for discovery chemistry and library generation.

  • Method B (The "Scale-Up" Route): Reductive amination of 2-cyanobenzaldehyde followed by catalytic hydrogenation. Recommended for gram-to-kilogram scale synthesis.

Retrosynthetic Analysis & Mechanistic Insight

The target molecule contains a secondary alcohol, a tertiary amine (piperidine core), and a primary benzylic amine. The proximity of the primary amine to the benzylic attachment point (ortho-position) creates a high risk of intramolecular cyclization if not properly managed.

  • The Challenge: Using o-phthalaldehyde (OPA) directly with amines typically yields fluorescent isoindole derivatives (the "OPA assay" principle) rather than the desired diamine.

  • The Solution: We must mask the primary amine during the critical reductive amination step.

    • Masking via Carbamate: Using a Boc-protected amine prevents nucleophilic attack on the aldehyde.

    • Masking via Oxidation State: Using a nitrile (–CN) acts as a surrogate for the amine, which is revealed later via reduction.

Pathway Visualization

G Target TARGET MOLECULE 1-{[2-(Aminomethyl)phenyl]methyl} piperidin-4-ol BocAldehyde N-Boc-2-(aminomethyl) benzaldehyde ImineA Intermediate: Iminium Ion BocAldehyde->ImineA + Piperidin-4-ol (DCM, r.t.) Piperidine Piperidin-4-ol BocProduct N-Boc Protected Intermediate ImineA->BocProduct STAB (Reductive Amination) CyanoProduct Nitrile Intermediate ImineA->CyanoProduct STAB (Reductive Amination) BocProduct->Target TFA/DCM (Deprotection) CyanoAldehyde 2-Cyanobenzaldehyde CyanoAldehyde->ImineA + Piperidin-4-ol CyanoProduct->Target Raney Ni / H2 (Hydrogenation)

Figure 1: Divergent synthetic pathways. Method A utilizes protective group chemistry for high selectivity, while Method B utilizes functional group interconversion for scalability.

Method A: The "Precision" Protocol (Boc-Protection)

This method is preferred for medicinal chemistry applications where purity is paramount and high-pressure hydrogenation equipment may not be available.

Reagents & Materials
  • Amine: Piperidin-4-ol (1.0 equiv)

  • Carbonyl: tert-Butyl (2-formylbenzyl)carbamate (1.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Acid: Trifluoroacetic acid (TFA)

Step-by-Step Procedure

Step 1: Reductive Amination

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve tert-butyl (2-formylbenzyl)carbamate (2.35 g, 10 mmol) in anhydrous DCE (40 mL).

  • Amine Addition: Add piperidin-4-ol (1.01 g, 10 mmol). Stir at room temperature for 30 minutes. Note: This allows the formation of the hemiaminal/iminium species in equilibrium.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14 mmol) portion-wise over 10 minutes.

    • Expert Tip: STAB is preferred over NaCNBH₃ because it is less toxic and avoids the risk of HCN generation. It is also less likely to reduce the aldehyde directly compared to NaBH₄.

  • Reaction: Remove the ice bath and stir at room temperature for 4–16 hours. Monitor by LC-MS (Look for M+H = 321.2 for the Boc-intermediate).

  • Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to decompose boron complexes.

  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (SiO₂, 0-10% MeOH in DCM).

Step 2: Deprotection

  • Dissolve the Boc-intermediate in DCM (10 mL).

  • Add TFA (2 mL) dropwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Concentrate in vacuo.

  • Free Basing: Redissolve residue in MeOH, pass through a basic ion-exchange cartridge (e.g., SCX-2) or treat with MP-Carbonate resin to obtain the free base.

Method B: The "Scale-Up" Protocol (Nitrile Reduction)

This method avoids expensive Boc-protected starting materials but requires hydrogenation capabilities.

Reagents & Materials
  • Amine: Piperidin-4-ol (1.0 equiv)

  • Carbonyl: 2-Cyanobenzaldehyde (1.0 equiv)

  • Reductant 1: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Reductant 2: Raney Nickel (catalytic) or LiAlH₄

  • Hydrogen Source: H₂ gas (balloon or Parr shaker)

Step-by-Step Procedure

Step 1: Reductive Amination to Nitrile Intermediate

  • Mixing: Combine 2-cyanobenzaldehyde (1.31 g, 10 mmol) and piperidin-4-ol (1.01 g, 10 mmol) in DCE (50 mL).

  • Catalysis: Add acetic acid (1 drop) to catalyze imine formation. Stir for 1 hour.

  • Reduction: Add STAB (2.97 g, 14 mmol). Stir overnight at room temperature.

  • Workup: Quench with 1N NaOH (adjust pH to >10). Extract with DCM.

  • Isolation: The intermediate, 2-((4-hydroxypiperidin-1-yl)methyl)benzonitrile, usually crystallizes or precipitates upon trituration with ether/hexanes.

Step 2: Nitrile Reduction Caution: Raney Nickel is pyrophoric. Handle under inert atmosphere.

  • Setup: Dissolve the nitrile intermediate (2.16 g, 10 mmol) in Methanol (50 mL) saturated with Ammonia (7N NH₃ in MeOH is ideal to suppress secondary amine formation).

  • Catalyst: Add Raney Nickel (approx. 200 mg slurry in water, washed with MeOH).

  • Hydrogenation: Hydrogenate at 40–50 psi (Parr shaker) for 12 hours.

  • Filtration: Filter through a pad of Celite under Nitrogen (do not let the pad dry out).

  • Isolation: Concentrate the filtrate to yield the crude target. Purify via recrystallization from EtOH/EtOAc.

Critical Control Points & Troubleshooting

ParameterSpecificationImpact of Deviation
Water Content < 0.1% in SolventsExcess water decomposes STAB and hydrolyzes the imine, reducing yield.
Stoichiometry 1.4 equiv STABUsing < 1.1 equiv results in incomplete conversion; > 2.0 equiv makes workup difficult.
pH (Method A) Neutral during reactionAcidic conditions during STAB addition can degrade the Boc group prematurely.
pH (Method B - Step 2) Basic (NH₃)Hydrogenation of nitriles without ammonia leads to dimer formation (secondary amines).
Workup Logic Flow

Workup Reaction Reaction Mixture (Post-STAB) Quench Quench: Sat. NaHCO3 Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep AqLayer Aqueous Layer (Boron Salts) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Product + Impurities) PhaseSep->OrgLayer Wash Brine Wash & Dry OrgLayer->Wash Crude Crude Intermediate Wash->Crude

Figure 2: Standard aqueous workup protocol for removing boron byproducts.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27(6), 395-404. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Panchabhai, P., et al. (2021). An Efficient Synthesis of 4-Aminomethyl-1-(2-Phenylethyl)-Piperidin-4-ol: A Key Intermediate in Fenspiride HCl Synthesis.[3][4] Journal of Pharmaceutical Research International, 33(51B), 139-146.[3][4] [Link](Note: Cited for analogous piperidine-4-ol handling and purification techniques).

Sources

Application Note: Optimized Synthesis of 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The preparation of 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol (hereafter referred to as Target Compound 1 ) presents a classic challenge in bifunctional linker synthesis. The molecule consists of a 4-hydroxypiperidine core linked via a methylene bridge to an ortho-xylylenediamine scaffold.

This application note outlines two distinct synthetic pathways, selected based on scale and purity requirements:

  • The Nitrile Reduction Route (Protocol A): Ideal for gram-to-kilogram scale-up. It utilizes robust, inexpensive starting materials but requires handling of strong reducing agents.

  • The Boc-Protected Route (Protocol B): Ideal for medicinal chemistry and library generation. It offers milder conditions and simplified purification but involves higher reagent costs.

Retrosynthetic Logic

The structural disconnection reveals two primary assembly strategies:

  • Path A (Nitrile): Disconnection at the benzylic amine reveals a nitrile precursor. This allows the piperidine ring to be installed first via alkylation, followed by a global reduction.

  • Path B (Protected Amine): Disconnection at the piperidine nitrogen suggests a reductive amination with a pre-functionalized, protected benzaldehyde derivative.

Retrosynthesis cluster_0 Path A: Nitrile Route cluster_1 Path B: Protected Route Target Target Compound 1 (1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol) Nitrile Intermediate: 2-((4-hydroxypiperidin-1-yl)methyl)benzonitrile Target->Nitrile Reduction (LAH) Boc_Inter Intermediate: N-Boc-Protected Precursor Target->Boc_Inter Deprotection (Acid) SM_A Starting Materials: Piperidin-4-ol + 2-(Bromomethyl)benzonitrile Nitrile->SM_A Alkylation (SN2) SM_B Starting Materials: Piperidin-4-ol + N-Boc-2-(aminomethyl)benzaldehyde Boc_Inter->SM_B Reductive Amination

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Reagents & Materials

The following reagents are critical for the successful execution of the protocols. Purity levels indicated are minimum requirements for reproducible yields.

Table 1: Essential Reagents
Reagent NameCAS NumberPurityRoleHazard Note
Piperidin-4-ol 5382-16-1≥98%Core ScaffoldIrritant, Hygroscopic
2-(Bromomethyl)benzonitrile 22115-41-9≥97%Electrophile (Path A)Lachrymator , Corrosive
Potassium Carbonate (

)
584-08-7AnhydrousBaseIrritant
Lithium Aluminum Hydride (LAH) 16853-85-395% (Pellets/Powder)Reducing AgentWater Reactive , Flammable
Sodium Triacetoxyborohydride 56553-60-7≥95%Reducing Agent (Path B)[1][2]Water Reactive, Toxic
N-Boc-2-(aminomethyl)benzyl bromide 1202861-13-3≥95%Electrophile (Path B)Irritant
Trifluoroacetic Acid (TFA) 76-05-1≥99%Deprotection AgentCorrosive , Volatile
Solvents[2][3]
  • Acetonitrile (ACN): Anhydrous grade (Water <50 ppm) is required for alkylation to prevent hydrolysis of the benzyl bromide.

  • Tetrahydrofuran (THF): Must be distilled or obtained from a solvent purification system (SPS) for the LAH reduction step.

  • Dichloromethane (DCM): HPLC grade for extraction and chromatography.

Protocol A: The Nitrile Reduction Route (Scalable)

This protocol is recommended for batches >5g. It utilizes the high reactivity of benzyl bromide for a clean


 reaction, followed by a global reduction of the nitrile.
Step 1: N-Alkylation

Reaction: Piperidin-4-ol + 2-(Bromomethyl)benzonitrile


 2-((4-hydroxypiperidin-1-yl)methyl)benzonitrile
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add Piperidin-4-ol (1.0 equiv, 10 mmol, 1.01 g) and anhydrous Acetonitrile (50 mL).

  • Base Addition: Add anhydrous

    
      (2.0 equiv, 20 mmol, 2.76 g). Stir the suspension at room temperature (RT) for 15 minutes.
    
  • Alkylation: Add 2-(Bromomethyl)benzonitrile (1.05 equiv, 10.5 mmol, 2.06 g) portion-wise over 5 minutes.

    • Note: The reaction is exothermic. If scaling up >10g, use an ice bath during addition.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM). The starting bromide (

    
    ) should disappear; the product (
    
    
    
    ) will appear.
  • Workup:

    • Cool to RT and filter off the inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[3]

    • Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry over

      
      , filter, and concentrate to yield the crude nitrile intermediate.
      
    • Yield Expectation: 85–92% (Off-white solid).

Step 2: Nitrile Reduction

Reaction: Nitrile Intermediate +




Target Compound 1
  • Safety Check: Ensure all glassware is oven-dried. Purge the system with Argon/Nitrogen.

  • LAH Suspension: In a 3-neck RBF, suspend

    
      (3.0 equiv, 30 mmol, 1.14 g) in anhydrous THF  (40 mL) at 0°C.
    
  • Addition: Dissolve the Nitrile Intermediate (from Step 1, ~10 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LAH suspension via a pressure-equalizing addition funnel over 20 minutes.

    • Critical: Maintain internal temperature <10°C.

  • Reflux: Once addition is complete, warm to RT, then heat to reflux (66°C) for 3 hours.

  • Quenching (Fieser Method):

    • Cool the reaction to 0°C.

    • Very slowly add: 1.2 mL water, then 1.2 mL 15% NaOH solution, then 3.6 mL water.

    • Stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Isolation: Filter the mixture through a Celite pad. Wash the pad with warm THF (50 mL).

  • Purification: Concentrate the filtrate. The crude amine is often pure enough, but if necessary, purify via flash chromatography (DCM/MeOH/

    
     90:9:1).
    
    • Yield Expectation: 75–85%.

Protocol B: The Protected Amine Route (High Purity)

This protocol avoids harsh reducing agents, making it suitable if the piperidine core contains other sensitive substituents (e.g., esters, amides) in derivative analogs.

Step 1: Alkylation with Protected Linker

Reaction: Piperidin-4-ol + N-Boc-2-(bromomethyl)benzylamine


 N-Boc-Intermediate
  • Reagents: Combine Piperidin-4-ol (1.0 equiv) and N-Boc-2-(bromomethyl)benzylamine (1.0 equiv) in DMF (0.2 M concentration).

  • Base: Add Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Conditions: Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine. Concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Step 2: Boc-Deprotection

Reaction: N-Boc-Intermediate


 Target Compound 1
  • Dissolution: Dissolve the intermediate in DCM (10 mL/g).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (20% v/v final concentration).

  • Reaction: Stir at RT for 1–2 hours. Monitor by LC-MS for disappearance of the Boc-adduct (+100 mass loss).

  • Workup:

    • Concentrate to remove excess TFA.

    • Neutralization: Redissolve in MeOH and pass through a weak anion exchange cartridge (free base formation) OR treat with saturated

      
       and extract with DCM/Isopropanol (3:1).
      
    • Note: The target compound is very polar; extraction from water requires polar organic solvents.

Analytical Validation

Confirm the identity of 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol using the following parameters.

Expected NMR Data ( -DMSO)
  • 
    H NMR: 
    
    • 
       7.2–7.4 (m, 4H, Ar-H): Aromatic protons.
      
    • 
       4.5 (d, 1H, OH): Hydroxyl proton (exchangeable).
      
    • 
       3.75 (s, 2H, Ar-CH 
      
      
      
      -N): Benzylic protons attached to piperidine.
    • 
       3.50 (s, 2H, Ar-CH 
      
      
      
      -NH
      
      
      ): Benzylic protons attached to primary amine.
    • 
       3.4 (m, 1H, CH-OH): Methine proton at piperidine C4.
      
    • 
       2.6–2.0 (m, 4H, Piperidine ring protons).
      
    • 
       1.3–1.7 (m, 4H, Piperidine ring protons).
      
Mass Spectrometry
  • Formula:

    
    
    
  • Exact Mass: 220.16

  • ESI-MS (M+H)

    
    :  Observed m/z = 221.2
    

Safety & Handling

  • 2-(Bromomethyl)benzonitrile: This is a potent lachrymator . All weighing and transfers must occur inside a functioning fume hood. Clean spills immediately with a dilute amine solution (e.g., ammonia or ethanolamine) to quench the alkyl halide.

  • Lithium Aluminum Hydride: Reacts violently with water and protic solvents. Use only dry powder fire extinguishers (Class D); never use water.

  • Waste Disposal: Aqueous waste from the nitrile reduction contains aluminum salts and lithium hydroxide; neutralize to pH 7 before disposal.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Nitrile Reduction Methodology: Amundsen, L. H., and Nelson, L. S. "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society, vol. 73, no. 1, 1951, pp. 242-244. Link

  • Piperidine Synthesis Context: Pöschl, A. "Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues."[4] King's College London Theses, 2014. Link

  • Similar Structure Properties: "2-(4-Hydroxy-4-methylpiperidin-1-yl)benzonitrile."[1] PubChem, National Library of Medicine. Link

Sources

Application Note: A Strategic Two-Step Synthesis of 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidin-4-ol scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of pharmacologically active agents. This application note provides a detailed, step-by-step protocol for the synthesis of 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol, a bifunctional intermediate, starting from commercially available piperidin-4-ol. The synthesis is achieved through a robust and efficient two-step sequence involving an initial N-alkylation followed by a nitrile reduction. This guide emphasizes the underlying chemical principles, provides in-depth procedural details, and offers insights into reaction monitoring and product purification, ensuring a reproducible and scalable process suitable for research and drug development laboratories.

Introduction: The Rationale Behind the Synthesis

Substituted piperidines are ubiquitous in pharmaceuticals due to their favorable physicochemical properties and their ability to interact with a variety of biological targets. The target molecule, 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol, presents three key functional groups: a tertiary amine within the piperidine ring, a primary benzylic amine, and a secondary alcohol. This arrangement allows for diverse downstream modifications, making it a valuable building block for combinatorial chemistry and lead optimization campaigns.

The synthetic strategy outlined herein is designed for efficiency and control. It avoids the need for protecting groups by leveraging the inherent reactivity differences of the functional groups present in the starting material and intermediate. The synthesis proceeds in two key stages:

  • Nucleophilic Substitution (N-Alkylation): The secondary amine of piperidin-4-ol acts as a nucleophile to displace the bromide from 2-(bromomethyl)benzonitrile. This step selectively forms the C-N bond, constructing the core carbon skeleton of the target molecule.

  • Nitrile Reduction: The cyano group of the resulting intermediate is then reduced to a primary amine using a powerful hydride reducing agent, completing the synthesis.

This approach is cost-effective and minimizes the number of synthetic steps, thereby maximizing the overall yield.

Overall Synthetic Scheme

The synthesis of 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol from piperidin-4-ol is accomplished via the following two-step reaction sequence:

Synthetic_Scheme Piperidinol Intermediate Piperidinol->Intermediate Step 1: N-Alkylation K₂CO₃, DMF Bromobenzonitrile FinalProduct Intermediate->FinalProduct Step 2: Nitrile Reduction 1. LiAlH₄, THF 2. H₂O Workup

Caption: Overall reaction scheme for the two-step synthesis.

Experimental Protocols

This section provides detailed, self-validating protocols for each synthetic step. Safety precautions must be observed, particularly when handling lithium aluminum hydride, which is highly reactive with water. All reactions should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier
Piperidin-4-ol≥98%Standard Vendor
2-(Bromomethyl)benzonitrile≥97%Standard Vendor
Potassium Carbonate (K₂CO₃), anhydrous≥99%Standard Vendor
Dimethylformamide (DMF), anhydrous≥99.8%Standard Vendor
Lithium aluminum hydride (LiAlH₄)1.0 M solution in THFStandard Vendor
Tetrahydrofuran (THF), anhydrous≥99.9%Standard Vendor
Ethyl Acetate (EtOAc)ACS GradeStandard Vendor
Dichloromethane (DCM)ACS GradeStandard Vendor
Sodium Sulfate (Na₂SO₄), anhydrousACS GradeStandard Vendor
Deionized Water (H₂O)
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Solution
BrineAqueous Solution
Step 1: Synthesis of 2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile

This step involves the N-alkylation of piperidin-4-ol. Potassium carbonate is used as a mild, inexpensive base to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.[1][2] Anhydrous DMF is the solvent of choice due to its polar aprotic nature, which effectively solvates the cation and promotes the SN2 reaction.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-ol (5.05 g, 50 mmol, 1.0 eq).

  • Add anhydrous potassium carbonate (10.35 g, 75 mmol, 1.5 eq).

  • Add anhydrous dimethylformamide (DMF, 100 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • In a separate beaker, dissolve 2-(bromomethyl)benzonitrile (9.80 g, 50 mmol, 1.0 eq) in anhydrous DMF (20 mL).

  • Add the 2-(bromomethyl)benzonitrile solution dropwise to the stirred piperidin-4-ol suspension over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the piperidin-4-ol spot and the appearance of a new, higher Rf product spot indicates reaction completion.

  • Workup: Upon completion, pour the reaction mixture into deionized water (300 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient elution of 0-10% methanol in dichloromethane to afford the product as a white solid or pale yellow oil.

Expected Yield: 75-85%.

Step 2: Synthesis of 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol

This protocol describes the reduction of the nitrile functional group to a primary amine using lithium aluminum hydride (LiAlH₄).[3] This is a highly exothermic reaction that must be conducted under strictly anhydrous conditions. The hydroxyl group on the piperidine ring will react with LiAlH₄ to form a hydrogen gas and an aluminum alkoxide; therefore, an excess of the reducing agent is required to ensure complete reduction of the nitrile.

Protocol:

  • Safety First: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon).

  • To a 500 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a 1.0 M solution of lithium aluminum hydride (LiAlH₄) in THF (100 mL, 100 mmol, ~2.5 eq).

  • Cool the LiAlH₄ solution to 0 °C in an ice-water bath.

  • Dissolve the intermediate, 2-((4-hydroxypiperidin-1-yl)methyl)benzonitrile (8.65 g, 40 mmol, 1.0 eq), in anhydrous THF (80 mL).

  • Transfer the solution of the intermediate to the dropping funnel and add it dropwise to the stirred LiAlH₄ solution at 0 °C over a period of 1 hour. Control the addition rate to maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

  • Reaction Monitoring: The reaction can be monitored by TLC (10% MeOH/DCM with 1% NH₄OH) or by IR spectroscopy, looking for the disappearance of the nitrile stretch (~2230 cm⁻¹).

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by the sequential dropwise addition of:

    • Deionized water (3.8 mL)

    • 15% aqueous sodium hydroxide (NaOH) solution (3.8 mL)

    • Deionized water (11.4 mL)

  • A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 1 hour.

  • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF (2 x 50 mL) and then ethyl acetate (2 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel (using a mobile phase containing a small amount of triethylamine or ammonium hydroxide, e.g., 90:9:1 DCM/MeOH/NH₄OH) to yield the final product as a solid.

Expected Yield: 80-90%.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the experimental process from starting materials to the final purified product.

G start Start: Piperidin-4-ol & 2-(Bromomethyl)benzonitrile step1 Step 1: N-Alkylation - Add K₂CO₃ and DMF - Stir for 12-16h at RT start->step1 monitor1 TLC Monitoring step1->monitor1 workup1 Workup 1 - Aqueous Quench - EtOAc Extraction - Wash & Dry monitor1->workup1 Reaction Complete purify1 Purification 1 - Column Chromatography workup1->purify1 intermediate Intermediate: 2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile purify1->intermediate step2 Step 2: Nitrile Reduction - Add Intermediate to LiAlH₄ in THF at 0°C - Stir for 4-6h at RT intermediate->step2 monitor2 TLC/IR Monitoring step2->monitor2 workup2 Workup 2 (Fieser) - Sequential H₂O, NaOH, H₂O Quench - Filter Aluminum Salts monitor2->workup2 Reaction Complete purify2 Purification 2 - Recrystallization or Column workup2->purify2 product Final Product: 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol purify2->product

Caption: Experimental workflow for the two-step synthesis.

Summary of Reagents and Expected Results

StepStarting MaterialKey ReagentsProductExpected Yield
1Piperidin-4-ol2-(Bromomethyl)benzonitrile, K₂CO₃, DMF2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile75-85%
22-((4-Hydroxypiperidin-1-yl)methyl)benzonitrileLiAlH₄, THF1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol80-90%

Characterization: The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

  • Intermediate: Appearance of aromatic and benzylic protons in NMR; presence of a strong nitrile (C≡N) stretch in the IR spectrum (~2230 cm⁻¹).

  • Final Product: Disappearance of the nitrile stretch in the IR spectrum and appearance of N-H stretches for the primary amine (~3300-3400 cm⁻¹); appearance of a new singlet for the aminomethyl (-CH₂NH₂) protons in the ¹H NMR spectrum.

References

  • Benchchem.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

  • PMC, NIH. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. [Link]

  • ResearchGate. Stoichiometric reductions of benzonitrile (4 a). (yields determined by.... [Link]

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Comprehensive Handling and Storage Protocols for 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol is a complex bifunctional molecule featuring a substituted benzylamine and a piperidinol scaffold. Its utility as a building block in medicinal chemistry and drug development is significant, but its chemical nature demands rigorous handling and storage protocols to ensure sample integrity, experimental reproducibility, and personnel safety. This document provides a detailed guide based on the compound's structural liabilities, including its susceptibility to atmospheric oxidation and its corrosive nature. The protocols herein are designed to be self-validating by explaining the chemical causality behind each procedural step.

Compound Profile and Physicochemical Properties

1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol possesses several reactive functional groups that dictate its handling requirements: a primary benzylamine, a tertiary amine within the piperidine ring, and a secondary alcohol. The primary amine, in particular, is susceptible to oxidation, while both amine groups confer basicity and the potential for salt formation.

Table 1: Physicochemical and Structural Data

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₃H₂₀N₂ODerived from structure
Molecular Weight 220.31 g/mol [1]
Appearance Likely a solid, potentially off-white to yellowish.Based on analogous structures like {1-[4-(aminomethyl)phenyl]piperidin-4-yl}methanol, which is a solid.[1] Benzylamines can yellow over time due to oxidation.
Key Functional Groups Primary Aromatic Amine, Tertiary Aliphatic Amine, Secondary AlcoholStructural analysis
Predicted pKa Primary Amine: ~9-10; Piperidine N: ~10-11Based on benzylamine (pKa 9.34) and piperidine derivatives.[2]
Solubility Expected to be soluble in water and many organic solvents.Benzylamine is miscible with water and many organic solvents.

Hazard Identification and Safety Profile

Table 2: GHS Hazard and Precautionary Statements (Inferred)

CodeStatementRationale
H302 Harmful if swallowedCommon for amine-containing compounds.[1]
H312 Harmful in contact with skinCommon for amine-containing compounds.[1]
H314 Causes severe skin burns and eye damageThe basic and corrosive nature of benzylamine and piperidine derivatives is well-documented.[5][6]
H332 Harmful if inhaledVapors or dust of amines can be irritating to the respiratory tract.[1]
P260/P261 Do not breathe dust/mist/vapours.Prevents respiratory irritation and systemic toxicity.[7]
P280 Wear protective gloves/protective clothing/eye protection/face protection.Essential for preventing skin and eye burns from this corrosive compound.[5][8]
P301+P330+P331 IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.Standard first aid for corrosive substances to prevent further damage to the esophagus.[5]
P303+P361+P353 IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.Immediate removal and rinsing are critical to minimize chemical burns.[8]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Crucial for preventing permanent eye damage.[7]

Core Principles for Handling and Storage

Understanding the chemical vulnerabilities of 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol is fundamental to preserving its purity.

Atmospheric Sensitivity

The primary benzylamine moiety is the most significant liability. It is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of imines and other degradation products, often accompanied by a color change to yellow or brown. Furthermore, the basic amine groups can react with atmospheric carbon dioxide to form carbonate salts.

Chemical Incompatibility

Due to its basic nature, this compound will react exothermically and hazardously with strong acids.[9] It is also incompatible with strong oxidizing agents, which can degrade the amine and alcohol functional groups.[10] Contact with certain metals, such as copper and aluminum, should be avoided as they can catalyze decomposition.[4]

Personal Protective Equipment (PPE)

Given the corrosive nature of the compound, a stringent PPE protocol is mandatory. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves before use and use proper removal technique.[10]

  • Body Protection: A lab coat, with additional flame-retardant or antistatic clothing if handling large quantities.

G Figure 1: Causality of Handling Protocols cluster_0 Chemical Properties cluster_1 Resulting Hazards cluster_2 Mandatory Protocols Prop1 Primary Benzylamine Moiety Hazard1 Susceptibility to Air Oxidation & CO₂ Prop1->Hazard1 Hazard2 Corrosive & Basic Prop1->Hazard2 Prop2 Piperidinol Moiety (Basic N, Alcohol OH) Prop2->Hazard2 Hazard3 Incompatible with Acids & Oxidizers Prop2->Hazard3 Protocol1 Inert Atmosphere (N₂ or Ar) Hazard1->Protocol1 Mitigates Protocol2 Stringent PPE Hazard2->Protocol2 Protects Protocol3 Segregated Storage Hazard3->Protocol3 Prevents

Caption: Figure 1: Logical flow from chemical properties to required protocols.

Standard Operating Protocols

Adherence to the following protocols is essential for maintaining compound integrity and ensuring user safety.

Protocol 4.1: Receiving and Initial Inspection
  • Upon receipt, move the container to a well-ventilated area, preferably a chemical fume hood.

  • Inspect the container for any signs of damage or leakage.

  • Note the initial color of the material. Any significant deviation from white or off-white may indicate degradation.

  • Before opening, purge the headspace of the container with a gentle stream of inert gas (argon or nitrogen) to displace any air that may have entered during shipping.

  • Seal the container tightly with Parafilm® or a PTFE-lined cap.

Protocol 4.2: Storage Conditions

Table 3: Recommended Storage Parameters

ParameterConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the benzylamine moiety and reaction with CO₂.
Temperature 2–8°C (Refrigerated)Reduces degradation rates and vapor pressure.[11]
Light Amber vial or in the darkProtects against potential light-induced degradation.
Container Tightly sealed glass vial with PTFE-lined cap.Prevents atmospheric contamination and ensures material compatibility.[9]
Location Cool, dry, well-ventilated, and locked area.Ensures stability and security.[8][12] Store away from incompatible materials like acids and oxidizing agents.[4]
Protocol 4.3: Weighing and Dispensing (Inert Atmosphere Workflow)

This procedure should be performed in a glovebox or using a Schlenk line setup within a fume hood.

G Figure 2: Inert Atmosphere Dispensing Workflow start Start: Place all materials in glovebox/hood equilibrate Allow compound to equilibrate to room temp. start->equilibrate purge Purge weighing vessel with inert gas equilibrate->purge tare Tare balance with purged vessel purge->tare open_stock Briefly open stock container under inert gas flow tare->open_stock dispense Quickly dispense approximate amount open_stock->dispense reseal_stock IMMEDIATELY reseal stock container dispense->reseal_stock weigh Obtain exact mass of dispensed solid reseal_stock->weigh dissolve Dissolve solid in desired solvent (pre-purged) weigh->dissolve end End: Clean up & return stock to storage dissolve->end

Caption: Figure 2: Step-by-step workflow for dispensing the compound.

Detailed Steps:

  • Preparation: Place the sealed container of the compound, spatulas, a weighing vessel, and a vial for the final solution inside a glovebox or fume hood with an inert gas supply.

  • Equilibration: Allow the sealed container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Inerting: Purge the weighing vessel and destination vial with nitrogen or argon.

  • Dispensing: Working under a positive pressure of inert gas, briefly open the main container. Use a clean, dry spatula to quickly transfer the desired amount of solid to the weighing vessel.

  • Resealing: Immediately and securely reseal the main stock container, reinforcing the seal with Parafilm®.

  • Weighing: Record the precise mass of the dispensed compound.

  • Dissolution: Add the dispensed solid to a vial containing the desired solvent (which should be degassed if preparing stock solutions for long-term storage).

  • Storage: Promptly return the main stock container to its designated refrigerated storage location.[11]

Spill Management and Waste Disposal

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.[10]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, contain the material with a non-combustible absorbent material like sand or diatomaceous earth. Do not use combustible materials like paper towels.[5]

  • Neutralize (with caution): For larger spills, neutralization should only be attempted by trained personnel. A dilute solution of a weak acid (e.g., citric acid) can be used, but this will be an exothermic reaction.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.[10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Waste Disposal
  • Dispose of unused product and contaminated materials through a licensed hazardous waste disposal company.[7]

  • Where permissible, the material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.

  • Do not allow the product to enter drains or waterways.[10]

References

  • Sciencemadness Wiki. (2025, February 12). Benzylamine.
  • CDH Fine Chemical. (n.d.). Benzylamine CAS No 100-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Generichem. (n.d.). Benzylamine.
  • Alkali Metals. (n.d.). Source Benzylamine For Pharma & Chemical Synthesis – Enquire Now.
  • Pellos Group. (2025, August 7). Benzylamine is an organic compound with the chemical formula.
  • Sigma-Aldrich. (n.d.). {1-[4-(aminomethyl)phenyl]piperidin-4-yl}methanol.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. PubChem Compound Summary for CID 77055.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
  • Wiley. (n.d.). 4-(Aminomethyl)-1-(phenylmethyl)-4-piperidinol. SpectraBase.
  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Summary for CID 8082.
  • TCI Chemicals. (2024, December 10). SAFETY DATA SHEET.
  • Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). 2-(Aminomethyl)piperidine. Material Safety Data Sheet.
  • ChemBK. (2022, October 16). piperidin-4-ol.
  • National Institute of Standards and Technology. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. NIST Chemistry WebBook, SRD 69.
  • National Center for Biotechnology Information. (n.d.). 4-(Aminomethyl)piperidine. PubChem Compound Summary for CID 23527.
  • Grygorenko, O. O., et al. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (2025, August 14). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications.
  • National Center for Biotechnology Information. (n.d.). 1-Phenylpiperidin-4-ol. PubChem Compound Summary for CID 2737154.
  • Chem-Impex. (n.d.). 4-(aminometil)piperidina.
  • Wikipedia. (n.d.). Piperidine.
  • PubChemLite. (n.d.). 1-[4-(aminomethyl)-2-fluorophenyl]piperidin-4-ol.
  • MilliporeSigma. (n.d.). N-phenyl-1-(2-phenylethyl)piperidin-4-amine.
  • CDH Fine Chemical. (n.d.). 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

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Characterization and Assay Development for 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol: A Guide to Ligand Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

This document provides a comprehensive guide for developing and executing ligand binding assays for the novel compound 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol. Recognizing that the specific biological target of this molecule may not be widely established, this guide is structured to empower researchers to not only perform binding assays but to develop them from first principles. We will cover foundational strategies for target identification, the principles of competition binding assays, detailed step-by-step protocols for both radioligand and fluorescence-based methods, and the critical steps of data analysis and assay validation. The methodologies described herein are designed to be robust, reproducible, and grounded in established scientific principles, ensuring the generation of high-quality, trustworthy data for drug discovery and chemical biology programs.

Introduction: Understanding the Molecule

1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol is a synthetic organic molecule featuring a piperidinol core, a common scaffold in medicinal chemistry known for its favorable pharmacokinetic properties. The presence of an aminomethylphenyl group suggests potential interactions with targets that recognize aromatic and cationic moieties, such as biogenic amine receptors (e.g., serotonin, dopamine, norepinephrine transporters and receptors) or certain enzyme classes.

Given its novelty, a primary challenge is the absence of a known, high-affinity biological target. Therefore, the initial step in any research campaign involving this molecule is to either identify its target or to characterize its binding affinity at a hypothesized target. This guide focuses on the latter, providing the tools to quantify the binding interaction once a putative target has been selected, for instance, through computational screening, phenotypic screening, or similarity analysis to known ligands.

The Principle of Competition Binding Assays

For a novel unlabeled compound (the "competitor" or "test ligand"), the most direct method to determine its binding affinity for a specific receptor is through a competition binding assay. This technique measures the ability of the test ligand to prevent the binding of a known, labeled ligand (the "probe") that has a high affinity and specificity for the target receptor.

The core principle is based on the law of mass action. The probe and the competitor vie for the same binding site on the receptor. As the concentration of the competitor increases, it displaces the probe, leading to a decrease in the measured signal from the bound probe. This dose-dependent inhibition allows for the calculation of the competitor's inhibitory concentration (IC50), which can then be converted to the equilibrium dissociation constant (Ki), a true measure of binding affinity.

G cluster_0 The Binding Equilibrium R Receptor RL_star Receptor-Probe Complex (Signal Generated) R->RL_star Binds RI Receptor-Competitor Complex (No Signal) R->RI Binds L_star Labeled Ligand (Probe) I Unlabeled Ligand (Competitor) I->RL_star Competes & Inhibits Binding

Caption: Workflow of a competition binding assay.

Assay Development and Validation Strategy

Before proceeding to a high-throughput screening campaign, a robust and reliable assay must be developed and validated. This is not merely a procedural step but a cornerstone of scientific integrity.

Initial Steps: Reagent and System Selection
  • Target Selection: Choose a biological target. For 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol, a logical starting point could be the serotonin receptor 5-HT2A, given the structural motifs.

  • Biological System: The target receptor should be expressed in a stable system. Membranes prepared from recombinant cell lines (e.g., HEK293 or CHO cells) overexpressing the target are ideal as they provide a high receptor density and a clean biological background.

  • Probe Selection: A high-affinity, specific, and commercially available labeled ligand is required. For the 5-HT2A receptor, [³H]-ketanserin is a gold-standard radiolabeled probe.

  • Buffer and Conditions: Assay conditions (buffer composition, pH, temperature, incubation time) must be optimized to ensure the stability of the receptor and ligands and to allow the binding reaction to reach equilibrium.

Key Validation Parameters

A well-validated assay ensures that the results are accurate and reproducible. Key parameters to assess include:

ParameterDescriptionAcceptance Criteria
Total Binding Signal from the probe in the absence of any competitor.Should be significantly above background.
Non-Specific Binding (NSB) Signal remaining when the probe is competed off by a saturating concentration of a known unlabeled ligand.Typically <10% of total binding.
Specific Binding Total Binding - Non-Specific Binding.Represents the signal window of the assay.
Signal-to-Background Ratio (Total Binding - NSB) / NSB.Generally, a ratio > 3 is considered acceptable.
Z'-factor A statistical measure of assay quality, calculated from the means and standard deviations of the high (Total) and low (NSB) signal controls.A Z'-factor > 0.5 indicates an excellent assay suitable for screening.

Detailed Protocol: Radioligand Competition Binding Assay

This protocol describes the determination of the binding affinity of 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol for the human 5-HT2A receptor using [³H]-ketanserin.

Materials and Reagents
  • Receptor Source: Human 5-HT2A receptor membranes (e.g., from PerkinElmer, Millipore).

  • Radioligand: [³H]-ketanserin (specific activity ~60-90 Ci/mmol).

  • Competitor: 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Determinate: Mianserin (10 µM final concentration).

  • Scintillation Cocktail: A high-efficiency cocktail compatible with aqueous samples.

  • Hardware: 96-well microplates, filter plates (e.g., GF/C), cell harvester, liquid scintillation counter.

Step-by-Step Experimental Workflow
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution series in assay buffer to create a range of concentrations (e.g., from 100 µM to 10 pM). This will be used to generate a 10-point dose-response curve.

  • Assay Plate Setup:

    • Design the plate map to include wells for Total Binding (vehicle only), Non-Specific Binding (10 µM Mianserin), and the competitor compound at its various concentrations. Run all conditions in triplicate.

    • To each well, add 50 µL of the appropriate solution (vehicle, Mianserin, or competitor dilution).

  • Radioligand Addition:

    • Prepare a working solution of [³H]-ketanserin in assay buffer at a concentration twice the final desired concentration (e.g., 2 nM for a final concentration of 1 nM, which is close to its Kd).

    • Add 50 µL of the [³H]-ketanserin solution to all wells.

  • Reaction Initiation:

    • Thaw the receptor membranes on ice. Dilute the membranes in assay buffer to a concentration that will yield robust specific binding (e.g., 5-10 µg protein per well). This concentration must be determined empirically during assay development.

    • Add 100 µL of the diluted membrane suspension to all wells to initiate the binding reaction. The final volume in each well is 200 µL.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature with gentle agitation. This time should be sufficient to allow the binding reaction to reach equilibrium.

  • Termination and Harvesting:

    • Rapidly terminate the reaction by vacuum filtration using a cell harvester over a GF/C filter plate. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

    • Wash the filters 3-4 times with 300 µL of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Signal Detection:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well and allow it to equilibrate.

    • Seal the plate and count the radioactivity in a liquid scintillation counter (counts per minute, CPM).

G prep 1. Prepare Compound Serial Dilutions plate 2. Add Competitor/Controls to 96-well Plate prep->plate radioligand 3. Add [³H]-Ketanserin (Probe) plate->radioligand receptor 4. Add 5-HT2A Membranes (Initiate Reaction) radioligand->receptor incubate 5. Incubate (e.g., 60 min, RT) to Reach Equilibrium receptor->incubate harvest 6. Terminate via Filtration (Separate Bound/Unbound) incubate->harvest count 7. Add Scintillant & Count (Measure CPM) harvest->count analyze 8. Analyze Data (Calculate IC50 & Ki) count->analyze

Caption: Radioligand assay experimental workflow.

Data Analysis and Interpretation

The raw data (CPM) from the scintillation counter must be processed to determine the binding affinity.

  • Calculate Percent Specific Binding:

    • Average the CPM values for the triplicate wells for each condition.

    • Calculate Specific Binding = (Total Binding CPM) - (Non-Specific Binding CPM).

    • For each competitor concentration, calculate the % Inhibition using the formula: % Inhibition = 100 * (1 - [(CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)])

  • Generate Dose-Response Curve:

    • Plot the % Inhibition versus the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response model (variable slope) using a non-linear regression software (e.g., GraphPad Prism, R). This will yield the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the probe.

  • Calculate the Ki (Inhibition Constant):

    • The IC50 is dependent on the concentration and affinity of the probe used in the assay. To determine the intrinsic affinity of the competitor (Ki), the Cheng-Prusoff equation must be used. Ki = IC50 / (1 + ([L] / Kd)) Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the receptor.

The calculated Ki value represents the affinity of 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol for the target receptor. A lower Ki value indicates a higher binding affinity.

Alternative Protocol: Fluorescence Polarization (FP) Assay

For laboratories not equipped to handle radioactivity, fluorescence-based assays provide an excellent alternative. Fluorescence Polarization (FP) is a homogeneous technique that measures changes in the apparent molecular size of a fluorescent probe.

Principle of FP Binding Assay

A small, fluorescently labeled ligand (probe) tumbles rapidly in solution, resulting in low polarization of emitted light. When this probe binds to a large receptor protein, its tumbling slows dramatically, leading to a high polarization signal. A competitor compound will displace the fluorescent probe from the receptor, causing it to tumble freely again and thus decreasing the polarization signal.

Abbreviated FP Protocol
  • Reagent Selection: A fluorescent probe specific for the target is required. This may need to be custom-synthesized if not commercially available.

  • Assay Setup: In a low-volume black microplate, add the competitor dilutions, the fluorescent probe, and the receptor protein in a suitable buffer.

  • Incubation: Incubate to reach equilibrium. The time will be dependent on the specific binding kinetics.

  • Measurement: Read the plate on a microplate reader equipped with polarization filters. The output is typically in milli-polarization units (mP).

  • Data Analysis: The data is analyzed similarly to the radioligand assay, by plotting the change in mP against the log of the competitor concentration to determine the IC50. The Cheng-Prusoff equation can then be applied to calculate the Ki.

Conclusion and Best Practices

This guide provides a framework for the characterization of the binding properties of a novel compound, 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol. The foundation of any successful study lies in the careful development and validation of the binding assay. By following the principles and protocols outlined herein, researchers can generate high-quality, reliable affinity data that is crucial for advancing drug discovery projects.

Key Takeaways:

  • For novel compounds with unknown targets, competition binding assays are the method of choice.

  • Assay validation is not optional; it is essential for ensuring data integrity. Parameters like the Z'-factor should be monitored.

  • Always convert the experimentally derived IC50 to the assay-independent Ki value using the Cheng-Prusoff equation for accurate affinity determination.

  • Consider both radioactive and non-radioactive methods and choose the one best suited for your laboratory's capabilities and the specific research question.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

Application Notes & Protocols: Crystallization of 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The ligand 1-{[2-(aminomethyl)phenyl]methyl}piperidin-4-ol is a versatile building block in medicinal chemistry and materials science. Its structure features multiple coordination sites: a secondary amine within the piperidine ring, a primary aminomethyl group, and a hydroxyl group. This multi-dentate character allows it to form a diverse range of stable complexes with various metal ions. These complexes are of significant interest for applications ranging from the development of novel therapeutic agents to the construction of functional metal-organic frameworks (MOFs).[1][2]

The successful elucidation of the three-dimensional structure of these complexes via single-crystal X-ray diffraction is paramount for understanding their structure-activity relationships and for rational design. However, obtaining diffraction-quality single crystals is often the most challenging step. This guide provides a comprehensive overview of field-proven techniques and detailed protocols tailored for the crystallization of 1-{[2-(aminomethyl)phenyl]methyl}piperidin-4-ol complexes, moving beyond simple step-by-step instructions to explain the causality behind methodological choices.

Pre-Crystallization Fundamentals: Setting the Stage for Success

Before any crystallization attempt, meticulous preparation of the starting materials is critical. The quality of the final crystal is directly dependent on the purity of the components.[3]

Purity of Ligand and Metal Salts

A minimum purity of 90% is recommended for both the ligand and the metal salt before attempting to grow single crystals.[4] Impurities can act as unwanted nucleation sites, leading to the formation of microcrystalline powder or preventing crystallization altogether.

  • Ligand Purification: The 1-{[2-(aminomethyl)phenyl]methyl}piperidin-4-ol ligand should be purified, for example, by recrystallization or column chromatography.[5] Since the ligand contains basic amine groups, adding a small amount of triethylamine (0.5-1%) to the eluent during chromatography can improve peak shape and separation.[6]

  • Metal Salt Selection: Use high-purity, anhydrous metal salts (e.g., chlorides, nitrates, acetates) whenever possible. Hydrated salts can introduce water molecules that may interfere with or unpredictably participate in the coordination sphere.

Stoichiometry and Solution Preparation

The molar ratio of ligand to metal is a critical variable. It is advisable to screen several ratios (e.g., 1:1, 1:2, 2:1 ligand-to-metal) to explore the potential coordination geometries.

  • Initial Solution: Prepare a stock solution of the ligand and separate stock solutions of the desired metal salts in a suitable solvent.

  • Complex Formation: The complex can be pre-formed by mixing the ligand and metal salt solutions at the desired stoichiometry and stirring for a period (e.g., 30 minutes to several hours) before setting up crystallization trials.[7] Alternatively, the complex can be formed in situ using diffusion methods.

Core Crystallization Methodologies

There is no universal crystallization technique.[4] The optimal method depends on the complex's solubility and stability. The key to all methods is to approach the point of supersaturation slowly, allowing molecules sufficient time to arrange into a well-ordered crystal lattice.

Workflow for Method Selection

The following diagram outlines a logical approach to selecting a primary crystallization method based on the amount of material available and its solubility characteristics.

Start Start: Purified Complex / Reactants CheckAmount Sufficient Material? (> 20 mg) Start->CheckAmount SolubilityTest Perform Solubility Screening CheckAmount->SolubilityTest Yes VaporDiff Method 3: Vapor Diffusion CheckAmount->VaporDiff No (< 20 mg) ModerateSol Moderately Soluble? SolubilityTest->ModerateSol HighSol Highly Soluble? ModerateSol->HighSol No SlowEvap Method 1: Slow Evaporation ModerateSol->SlowEvap Yes LowSol Poorly Soluble? HighSol->LowSol No HighSol->VaporDiff Yes SlowCool Method 2: Slow Cooling LowSol->SlowCool No (Soluble when hot?) Layering Method 4: Solvent/Reactant Diffusion LowSol->Layering Yes End Harvest & Analyze Crystals SlowEvap->End SlowCool->End VaporDiff->End Layering->End

Caption: Decision workflow for selecting a primary crystallization technique.

Method 1: Slow Evaporation

This is the simplest technique, suitable when the complex is moderately soluble and a reasonable quantity of material (>20 mg) is available.[3] The principle is to slowly increase the concentration of the solute by allowing the solvent to evaporate over days or weeks.[8]

Protocol:

  • Prepare a nearly saturated solution of the complex in a chosen solvent or solvent system.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube to remove any dust or particulate matter.[9]

  • Cover the vial. Do not seal it tightly. A common practice is to cover it with parafilm and poke a few small holes with a needle.[4] This controls the rate of evaporation.

  • Place the vial in a vibration-free location (e.g., a quiet corner of a drawer) at a constant temperature.

  • Monitor periodically for crystal growth without disturbing the vial. Crystals typically form over 2-14 days.

Method 2: Slow Cooling

This method is effective for compounds that exhibit a significant increase in solubility with temperature.[10] The principle is to create a saturated solution at an elevated temperature and then allow it to cool very slowly, causing the compound to crystallize out as its solubility decreases.

Protocol:

  • Prepare a saturated solution of the complex in a suitable solvent at an elevated temperature (e.g., 40-60°C). Use only the minimum amount of hot solvent required to fully dissolve the solid.[6]

  • If any impurities remain undissolved, perform a hot filtration.

  • Place the flask or vial containing the hot solution into an insulated container (e.g., a Dewar flask filled with warm water or an oil bath that can be slowly cooled).[11][12] This is the crucial step to ensure the cooling rate is very slow.

  • Allow the setup to cool to room temperature over 24-48 hours.

  • Once at room temperature, the vessel can be transferred to a refrigerator (4°C) to maximize the yield of crystals.

Method 3: Vapor Diffusion

Vapor diffusion is arguably the most successful method, especially when working with small (milligram) quantities of material.[11] It involves the slow diffusion of a volatile "anti-solvent" vapor into a solution of the complex, gradually decreasing the complex's solubility to the point of crystallization.

Setup: A small, open inner vial containing the complex dissolved in a "good" solvent is placed inside a larger, sealed vessel (e.g., a jar or beaker) that contains a reservoir of a volatile "anti-solvent" in which the complex is insoluble.[4]

cluster_0 Sealed Outer Vessel inner_vial Complex in 'Good' Solvent reservoir Reservoir of volatile 'Anti-Solvent' p1 p1->inner_vial:f0 Vapor Diffusion p2

Caption: Schematic of a vapor diffusion (sitting drop) crystallization setup.

Protocol (Hanging Drop Variation):

  • Grease the rim of the wells in a 24-well crystallization plate.[13]

  • Pipette 0.5 mL of the anti-solvent solution into the well (the reservoir).

  • On a clean siliconized coverslip, place a small drop (1-2 µL) of the concentrated complex solution.[14]

  • Pipette an equal volume of the reservoir solution into the drop of the complex. Do not mix vigorously.[13]

  • Quickly invert the coverslip and place it over the well, ensuring a tight seal is formed by the grease.[14]

  • Incubate and monitor for crystal growth. Water vapor will slowly leave the drop and move to the reservoir, concentrating the complex and inducing crystallization.[15]

Method 4: Liquid-Liquid Diffusion (Layering)

This technique is perfectly suited for forming and crystallizing complexes simultaneously, especially for compounds that may be unstable over long periods in solution or are poorly soluble once formed.[4] It relies on the slow diffusion of a solution of one component into a solution of the other.

Setup: A solution of the ligand is carefully layered on top of a denser solution of the metal salt (or vice-versa). Crystallization occurs at the interface where the two solutions meet and the complex forms and precipitates.[4] An optional buffer layer of pure solvent can be added between the reactant layers to further slow the diffusion rate.

Layer1 Solvent Layer (e.g., Ligand in Ethanol) Interface CRYSTAL GROWTH AT INTERFACE Layer2 Buffer Layer (Optional) (e.g., Pure Ethanol/Methanol) Layer3 Solvent Layer (e.g., Metal Salt in Methanol)

Caption: Setup for liquid-liquid diffusion (layering) with an optional buffer layer.

Protocol:

  • Use a narrow vessel like a test tube or NMR tube.

  • Add the denser solution (e.g., metal salt in methanol) to the bottom of the tube first.

  • Carefully and slowly pipette the less dense solution (e.g., ligand in ethanol) down the side of the tube to form a distinct layer on top. To slow diffusion further, you can freeze the bottom layer before adding the top one.[4]

  • Seal the tube and leave it undisturbed in a quiet location.

  • Crystals will form at the interface over several days to weeks.

Solvent Selection Strategy

The choice of solvent is the most critical parameter in any crystallization experiment.[4] A suitable solvent should dissolve the complex moderately; if solubility is too high, the solution may never become supersaturated, and if it's too low, the complex won't dissolve in the first place.

Solvent Screening Protocol
  • Place ~5-10 mg of the complex into several small test tubes.

  • Add a small amount (0.5 mL) of a different solvent to each tube.

  • Observe solubility at room temperature.

  • For tubes where the solid is poorly soluble, gently heat the mixture. A good solvent will dissolve the compound when hot but show low solubility when cold.[6][10]

  • Consider hydrogen-bonding solvents (alcohols, water) and polar aprotic solvents (acetonitrile, DMF, ethyl acetate), as the ligand has H-bond donors and acceptors.[4]

Solvent ClassExamplesPolarityBoiling Point (°C)Rationale & Considerations
Alcohols Methanol, EthanolHigh65, 78Good H-bonding capability. Often suitable for piperidine derivatives.[16] Ethanol is a very common choice for growing single crystals.[3]
Nitriles AcetonitrileHigh82Good polar aprotic solvent, often used in coordination chemistry.
Esters Ethyl AcetateMedium77A good general-purpose solvent for organic complexes.[4]
Ketones AcetoneMedium56Highly volatile, may lead to rapid crystallization and poor quality. Use with caution in slow evaporation.[4]
Chlorinated Dichloromethane (DCM)Medium40Often yields good crystals but is very volatile. If solvent is incorporated, crystals can degrade quickly.[11]
Aromatics TolueneLow111Can stabilize crystal lattices through pi-pi interactions. Less hazardous than benzene.[4]
Ethers Tetrahydrofuran (THF)Medium66Can act as a coordinating solvent. Good for vapor diffusion with an anti-solvent like hexane.[4]
High Polarity Water, DMF, DMSOVery High100, 153, 189Use as a last resort. Compounds are often too soluble to crystallize out. Best used in layering or diffusion methods.[11]

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not saturated.- Compound is excessively soluble in the chosen solvent.- Allow more solvent to evaporate.- Add a compatible anti-solvent dropwise until turbidity appears, then add a drop of the good solvent to clarify.- Scratch the inside of the glass vial with a glass rod at the air-liquid interface to create nucleation sites.[17]- Add a "seed crystal" from a previous successful attempt.
"Oiling Out" - Solution is too concentrated, or cooling is too rapid.- The boiling point of the solvent is higher than the melting point of the complex.- Reheat the solution to re-dissolve the oil.- Add a small amount of additional "good" solvent to reduce saturation.[17]- Ensure the cooling process is extremely slow. Insulate the flask.[10]
Amorphous Powder or Tiny Needles - Nucleation was too rapid and widespread.- The solution was disturbed during crystal growth.- Reduce the rate of solvent evaporation (fewer holes in parafilm) or slow the diffusion rate (use a buffer layer).- Try a different solvent where the compound is slightly more soluble.- Ensure the setup is in a vibration-free environment.[12]
Low Yield - Too much solvent was used, and a significant amount of the complex remains in the mother liquor.- This is often acceptable for single-crystal studies, as quality is more important than quantity.- To increase yield, cool the final solution in an ice bath or freezer after initial crystal growth at room temperature.[10]

References

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available at: [Link]

  • Slow Evaporation Method. The Slow Evaporation Method. Available at: [Link]

  • Guide for crystallization. Guide for crystallization. Available at: [Link]

  • University of York, Chemistry Teaching Labs. scXRD: Growing single crystals. Available at: [Link]

  • Spingler, B., Schnidrig, S., et al. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A, 73(a2), C1072. Available at: [Link]

  • Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. Hampton Research. Available at: [Link]

  • Protein XRD Protocols. Crystallization of Proteins. Available at: [Link]

  • Joachimiak, A. (2009). Protein Crystallization for X-ray Crystallography. Methods in Enzymology, 463, 619-633. Available at: [Link]

  • Hampton Research. Sitting Drop Vapor Diffusion Crystallization. Available at: [Link]

  • University of Florida, Center for Xray Crystallography. Crystal Growing Tips. Available at: [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • UCT Science. SOP: CRYSTALLIZATION. Available at: [Link]

  • Universität Potsdam. Advice for Crystallization. Available at: [Link]

  • Nichols, L. (2022). Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Crystallisation Techniques. University of Cambridge. Available at: [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • University of Cape Town. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Available at: [Link]

  • Wernimont, A. K., & Aertgeerts, K. (2011). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 324–331. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol .

As a Senior Application Scientist, I have structured this guide to address the specific stability challenges inherent to ortho-substituted benzylamine scaffolds. This molecule combines a secondary alcohol, a tertiary amine (piperidine ring), and a primary benzylic amine. This "triad" of functional groups creates a unique reactivity profile that requires precise handling to prevent oxidative degradation and intramolecular cyclization.

Module 1: Chemical Stability & Degradation Mechanisms

The Core Issue: The primary instability driver in this molecule is the 2-aminomethylbenzyl moiety . Primary benzyl amines are prone to oxidative deamination and carbamylation (reaction with atmospheric CO


).

Mechanism of Action:

  • Oxidative Deamination: In the presence of atmospheric oxygen and light, the benzylic C-H bond adjacent to the primary amine undergoes radical abstraction, leading to an imine intermediate (

    
    ). This hydrolyzes to the corresponding aldehyde (phthalaldehyde derivative), which is highly reactive and leads to polymerization (yellow/brown discoloration).
    
  • Carbamylation: The primary amine is a strong nucleophile. Exposure to air leads to the rapid formation of carbamates (

    
    ) or solid urea precipitates, often mistaken for "degradation" when it is actually a reversible salt formation (if caught early).
    
Visualizing the Degradation Pathway

DegradationPathway Start Target Molecule (Free Base) radical Benzylic Radical Intermediate Start->radical O2 / Light Carbamate Carbamate Salt (+ CO2) Start->Carbamate +CO2 (Air) Imine Imine Species (Ar-CH=NH) radical->Imine -H• Aldehyde Aldehyde + NH3 (Hydrolysis) Imine->Aldehyde +H2O Polymer Oligomers/Tars (Yellowing) Aldehyde->Polymer Self-Condensation

Figure 1: Oxidative and atmospheric degradation pathways. Note that CO2 absorption is reversible, while oxidative deamination is irreversible.

Module 2: Optimizing Reaction & Storage Conditions

To maintain the integrity of 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol, you must control the protonation state of the amines.

Solvent & pH Compatibility Matrix
ParameterRecommended ConditionTechnical Rationale
Solvent (Reaction) Methanol, Ethanol, THFProtic solvents stabilize the zwitterionic intermediates. Avoid Acetone (forms imines with primary amine).
Solvent (Extraction) DCM / Isopropanol (3:1)The molecule is highly polar. Pure DCM extraction often results in poor recovery due to water solubility.
pH (Storage) pH < 4.0 (Salt Form)Storing as the dihydrochloride (2HCl) salt completely shuts down the oxidation pathway by protonating the lone pair electrons.
pH (Workup) pH 9.5 - 10.0 Use saturated Na

CO

. Avoid NaOH (pH > 12) as it may act as a catalyst for benzylic oxidation.
The "Inert-First" Protocol

Because the ortho-substitution pattern creates steric strain that can lower the activation energy for degradation, you must operate under strict exclusion of oxygen.

  • Degassing: Sparge all reaction solvents with Argon for 15 minutes prior to use. Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for this specific benzylic amine.

  • Light Protection: Wrap reaction vessels in aluminum foil. Benzylic amines are photosensitive; UV light accelerates the radical abstraction step shown in Figure 1.

Module 3: Troubleshooting Guide (FAQ)

Q1: My product turned from a white solid to a yellow oil overnight. What happened? Diagnosis: Oxidative Deamination. Explanation: You likely stored the compound as a free base exposed to air. The yellow color comes from the conjugated imine/aldehyde degradation products (Schiff bases). Corrective Action:

  • Dissolve the oil in Ethanol.

  • Add 2.5 equivalents of HCl (in dioxane or ether).

  • Precipitate the stable dihydrochloride salt . The yellow impurities usually remain in the mother liquor.

Q2: I see a new spot on TLC (Rf ~ 0.8) that wasn't there before. Diagnosis: Dimerization or Amide Formation. Explanation: If you used Ethyl Acetate during purification, the primary amine likely attacked the ester, forming an acetamide impurity. Protocol Adjustment: Never use Ethyl Acetate with primary benzyl amines unless they are protected. Switch to a DCM/MeOH/NH


OH (90:9:1) eluent system.

Q3: The yield is low (<40%) after reductive amination. Diagnosis: Competitive Cyclization. Explanation: If synthesizing from phthalaldehyde, the molecule can cyclize to form isoindoline derivatives rather than the open-chain benzylamine. Optimization: Ensure you are using 2-cyanobenzyl bromide as the precursor (followed by reduction) rather than attempting a double reductive amination on a dialdehyde.

Optimization Workflow Diagram

Optimization Problem Issue: Low Stability / Yield CheckForm Is it a Salt? Problem->CheckForm CheckSolvent Solvent Check CheckForm->CheckSolvent Yes Solution1 Convert to 2HCl Salt (Stable > 1 year) CheckForm->Solution1 No (Free Base) Solution2 Remove EtOAc/Acetone Switch to MeOH/DCM CheckSolvent->Solution2 Using Esters/Ketones Solution3 Degas Solvents (Argon Sparge) CheckSolvent->Solution3 Using Protic Solvents

Figure 2: Decision tree for stabilizing the target molecule.

References

  • Oxidative Stability of Benzyl Amines: Didas, S. et al. "Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies." Industrial & Engineering Chemistry Research, 2017. Context: Establishes the baseline oxidative instability of primary benzyl amines at moderate temperatures.

  • Reductive Amination Best Practices: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Context: Defines the standard protocols for avoiding over-alkylation and side reactions during the synthesis of the piperidine linkage.

  • Piperidine Synthesis & Handling: Ramalingam, A.[1] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, 2021.[1] Context: Provides solubility and crystallization data for piperidine-4-one derivatives, applicable to the core structure of your target.

  • Electrochemical Oxidation Mechanisms: Liu, Y. et al.[2] "Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions." Molecules, 2024.[2] Context: Details the radical mechanisms involved in benzylamine degradation, supporting the requirement for light protection and inert atmosphere.

Sources

Technical Support Center: Navigating the Scale-Up of 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-{[2-(aminomethyl)phenyl]methyl}piperidin-4-ol. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the transition from laboratory-scale experiments to pilot and manufacturing-scale production. We will delve into the underlying chemical principles to provide robust, field-tested solutions for optimizing your process.

I. Overview of the Core Synthesis: Reductive Amination

The most common and scalable synthetic route to 1-{[2-(aminomethyl)phenyl]methyl}piperidin-4-ol involves the reductive amination between 2-(aminomethyl)benzaldehyde (or a protected precursor) and piperidin-4-ol . This transformation is typically performed as a one-pot reaction where the initial imine/enamine formation is followed by in-situ reduction.

G cluster_reactants Reactants cluster_process Process A 2-(Aminomethyl)benzaldehyde Imine Schiff Base (Imine) Formation A->Imine + B Piperidin-4-ol B->Imine Reduction Reduction Step Imine->Reduction [H] Product 1-{[2-(Aminomethyl)phenyl]methyl} piperidin-4-ol Reduction->Product

Caption: General synthetic workflow via reductive amination.

II. Frequently Asked Questions (FAQs)

This section addresses high-level questions that are critical for planning a successful scale-up campaign.

Q1: Which reducing agent is most suitable for scaling up this reaction?

A: While sodium cyanoborohydride (NaBH₃CN) is effective at the lab scale, its high toxicity and the potential for cyanide gas evolution under acidic conditions make it undesirable for large-scale production.[1][2] Safer and more scalable alternatives include:

  • Sodium Triacetoxyborohydride (STAB): This is often the preferred reagent for scale-up.[3] It is milder, non-toxic, and does not require stringent pH control. It is effective in a variety of solvents, including acetonitrile (MeCN) and dichloromethane (DCM).[4]

  • Catalytic Hydrogenation: Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas) is a green and cost-effective option.[5] However, it requires specialized high-pressure reactor equipment and is susceptible to catalyst poisoning from impurities in the starting materials.[5]

Q2: Should I protect the primary amine on the 2-(aminomethyl)benzaldehyde starting material?

A: It is highly recommended to use an N-protected starting material, such as a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) derivative.[5]

  • Causality: The unprotected primary amine is nucleophilic and can compete with the piperidin-4-ol, leading to self-condensation or oligomerization side products. This is especially problematic at the higher concentrations typical of scale-up operations. Protecting the amine ensures that the reaction proceeds cleanly between the desired aldehyde and piperidine nitrogen. The protecting group can be removed in a subsequent step.[2][5]

Q3: My final product is a thick, non-crystalline oil. How can I isolate it as a stable solid?

A: Many piperidine-based compounds are initially isolated as oils.[4] The most reliable method for obtaining a stable, easy-to-handle solid is to form a salt. Given the two basic nitrogen atoms in the target molecule, forming a hydrochloride (HCl) or hydrobromide (HBr) salt is a standard procedure. This involves dissolving the crude freebase in a suitable solvent (e.g., isopropanol, ethyl acetate) and adding a solution of HCl (e.g., in isopropanol or as a gas). The resulting crystalline salt is often much easier to filter, dry, and purify by recrystallization.

Q4: What are the primary safety concerns during scale-up?

A: Beyond the choice of reducing agent, key safety considerations include:

  • Hazardous Reagents: Many historical syntheses of related structures have used highly toxic reagents like potassium cyanide (KCN), explosive materials like sodium azide, or pyrophoric reagents like lithium aluminum hydride (LAH).[1][2] Modern routes should avoid these where possible.

  • Solvent Choice: Use of Class 1 solvents like benzene should be avoided.[1] Opt for less toxic and less flammable solvents.

  • Exothermic Reactions: Reductive aminations can be exothermic. During scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction must be charged and run with adequate cooling and temperature monitoring to prevent thermal runaway.

III. Troubleshooting Guide for Scale-Up Production

This guide provides solutions to specific issues that may arise during your experiments.

Problem 1: Low or Inconsistent Yield

A drop in yield is one of the most common challenges when moving from bench to pilot scale.

G cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Low Product Yield Cause1 Poor Reagent Quality Start->Cause1 Cause2 Suboptimal Reaction Conditions Start->Cause2 Cause3 Work-up / Isolation Losses Start->Cause3 Sol1 Qualify new batches of starting materials via NMR/LC-MS. Ensure absence of catalyst poisons if using hydrogenation. Cause1->Sol1 Verify Purity Sol2 Re-optimize temperature, concentration, and reaction time. Consider a more robust reducing agent (e.g., STAB). Cause2->Sol2 Optimize Process Sol3 Optimize pH for extraction. Isolate as a crystalline salt to improve recovery. Perform a mass balance analysis. Cause3->Sol3 Refine Isolation

Caption: Troubleshooting workflow for low yield.

  • Potential Cause A: Incomplete Reaction

    • Insight: Reactions that appear complete at a small scale (monitored by TLC/LC-MS) may stall at a larger scale due to mass transfer or heat transfer limitations. The choice of solvent can significantly impact reaction rates; polar aprotic solvents like MeCN or DMF are generally preferred for N-alkylation reactions.[4]

    • Recommended Solutions:

      • Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature, monitoring for the formation of degradation products.

      • Optimize Stoichiometry: Ensure the reducing agent is present in sufficient excess (typically 1.2-1.5 equivalents for chemical reductants).

      • Catalyst Health (for Hydrogenation): If using catalytic hydrogenation, the catalyst may be poisoned by impurities (e.g., sulfur compounds) in the starting materials or solvent.[5] Test new batches of starting materials and consider pre-treating the reaction mixture with activated carbon.

  • Potential Cause B: Product Loss During Work-up

    • Insight: The target molecule has a polar alcohol group and two basic nitrogens, which can lead to high water solubility, especially at certain pH values. During aqueous work-up, a significant amount of product may be lost to the aqueous layer.

    • Recommended Solutions:

      • pH Adjustment: Before extraction with an organic solvent, basify the aqueous layer to a pH > 10 to ensure both nitrogen atoms are in their freebase form, minimizing water solubility.

      • Solvent Selection: Use a more polar extraction solvent like dichloromethane or a mixture including isopropanol to improve recovery from the aqueous phase.

      • Brine Wash: Perform multiple extractions and use a saturated brine solution for the final wash to reduce the amount of dissolved water in the organic layer and "salt out" the product.[4]

Problem 2: High Levels of Impurities

The formation of side products can complicate purification and reduce the overall yield and quality of the final product.

  • Potential Cause A: Di-alkylation or Oligomerization

    • Insight: This occurs when the primary amine of one molecule of 2-(aminomethyl)benzaldehyde reacts with the aldehyde of another, or when the final product's primary amine reacts with a starting aldehyde. This is more likely if an N-protected aldehyde is not used.

    • Recommended Solutions:

      • Use N-Protected Aldehyde: The most effective solution is to start with an N-Boc or N-Cbz protected 2-(aminomethyl)benzaldehyde.[5]

      • Control Stoichiometry: Add the aldehyde slowly to the solution of piperidin-4-ol to maintain a relative excess of the secondary amine, favoring the desired reaction pathway.

  • Potential Cause B: Product Degradation/Oxidation

    • Insight: Piperidines can be susceptible to oxidation, especially when exposed to air and light over long periods, which can lead to the formation of colored impurities.[4]

    • Recommended Solutions:

      • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon), particularly if the reaction requires heating for extended periods.

      • Prompt Isolation: Process the reaction mixture promptly upon completion. Avoid letting crude material sit for extended times. Convert the purified freebase to a more stable salt for long-term storage.

Problem 3: Purification by Column Chromatography is Not Scalable

Flash chromatography is often impractical and expensive for multi-kilogram production.

  • Insight: The basic nature of piperidines can cause them to streak or bind irreversibly to acidic silica gel, leading to poor separation and yield loss.[6] Column overloading is also a common issue.[6]

  • Recommended Solutions:

    • Acid/Base Extraction: Perform a series of extractions to purify the material. Dissolve the crude product in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure product back into an organic solvent.

    • Crystallization/Recrystallization: This is the most effective method for large-scale purification.[7]

      • Protocol 1: Purification via Hydrochloride Salt Formation & Recrystallization

        • Dissolve the crude freebase oil in a minimal amount of a suitable solvent like isopropanol (IPA) or ethyl acetate.

        • Slowly add a stoichiometric amount of concentrated HCl or a solution of HCl in IPA.

        • Stir the mixture. The hydrochloride salt should precipitate. The process can be aided by cooling in an ice bath.

        • Filter the solid salt, wash with a small amount of cold solvent, and dry under vacuum.

        • Perform a recrystallization by dissolving the salt in a minimal amount of a hot solvent (e.g., methanol, ethanol, or a water/IPA mixture) and allowing it to cool slowly to form pure crystals.[7]

Purification MethodPros for Scale-UpCons for Scale-Up
Column Chromatography High resolution for difficult separationsHigh cost (silica, solvent), generates significant waste, difficult to scale.[6]
Acid/Base Extraction Inexpensive, rapid, removes non-basic impuritiesMay require large volumes of solvent/aqueous solutions, potential for emulsion formation.
Recrystallization Highly effective for purity, yields stable solid, cost-effectiveRequires finding suitable solvent system, some product loss in mother liquor.[6]

IV. References

  • Panchabhai, P. R., et al. (2021). An Efficient Synthesis of 4-Aminomethyl-1-(2-Phenylethyl)-Piperidin-4-ol: A Key Intermediate in Fenspiride HCl Synthesis. Journal of Pharmaceutical Research International, 33(51B), 139-146. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Semantic Scholar. [Link]

  • Donohoe, T. J., et al. (2008). Hydrogen-Borrowing and Annulation Methods for the Synthesis of Substituted Piperidines. Journal of Organic Chemistry, 73(9), 3493-3502.

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.

  • Poce, G., et al. (2013). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 56(6), 2584-2601. [Link]

  • Sundberg, R. J. (1983). Piperidine Synthesis. DTIC. [Link]

  • Arulraj, R., & Nithya, P. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201-1204. [Link]

Sources

Validation & Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fragmentation "fingerprint" that is crucial for confirming molecular identity and understanding chemical stability. This guide offers a comprehensive analysis of the mass spectrometry fragmentation pattern of 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol, a compound of interest due to its hybrid structure incorporating a piperidine-4-ol moiety and a benzylamine functionality.

Understanding the fragmentation behavior of this molecule is not merely an academic exercise. For drug development professionals, it provides critical insights into potential metabolic pathways, aids in the identification of impurities and degradants, and is essential for establishing robust quality control methods. This guide will delve into the predicted fragmentation pathways, compare them with structurally related compounds, and provide the experimental framework necessary for replicating and validating these findings.

Predicted Fragmentation Pathways of 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol

The fragmentation of 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol under electrospray ionization (ESI) in positive ion mode is anticipated to be driven by the protonation of its two basic nitrogen atoms – the secondary amine within the piperidine ring and the primary aminomethyl group. The initial protonated molecule, [M+H]⁺, will then undergo a series of characteristic cleavages influenced by the inherent structural features of the molecule.

The fragmentation cascade is expected to be initiated at the most labile bonds, guided by the stability of the resulting fragment ions. Key fragmentation pathways are predicted to involve:

  • Alpha-Cleavage: A dominant fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom.[1][2][3] This can lead to the formation of stable iminium ions.

  • Benzylic Cleavage: The bond between the benzyl group and the piperidine nitrogen is susceptible to cleavage, leading to the formation of a stable benzyl cation or a tropylium ion through rearrangement.[4][5][6]

  • Piperidine Ring Opening: The piperidine ring can undergo fission, resulting in a variety of acyclic fragment ions.[1]

  • Neutral Losses: The loss of small, stable neutral molecules such as water (H₂O) from the hydroxyl group or ammonia (NH₃) from the aminomethyl group is a common fragmentation route.[4][5][7][8]

Based on these principles, a proposed fragmentation scheme is illustrated below.

Fragmentation_Pathway M [M+H]⁺ 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol F1 Fragment 1 m/z = 120 [C8H10N]⁺ M->F1 Benzylic Cleavage F2 Fragment 2 m/z = 101 [C5H10NO]⁺ M->F2 α-Cleavage at Piperidine F3 Fragment 3 Loss of H₂O M->F3 Dehydration F4 Fragment 4 Loss of NH₃ M->F4 Deamination Experimental_Workflow Stock Prepare 1 mg/mL Stock Solution Dilute Dilute to 1 µg/mL Working Solution Stock->Dilute Infuse Infuse Sample into ESI Source Dilute->Infuse FullScan Acquire Full Scan MS Data (Identify [M+H]⁺) Infuse->FullScan MSMS Perform MS/MS on [M+H]⁺ (Vary Collision Energy) FullScan->MSMS Analyze Analyze Fragmentation Pattern MSMS->Analyze Compare Compare with Predicted Pathways Analyze->Compare

Caption: Workflow for the mass spectrometric analysis of 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol.

Conclusion

The structural elucidation of complex molecules like 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol is a critical step in the drug discovery and development pipeline. This guide has provided a detailed theoretical framework for its mass spectrometric fragmentation, supported by a comparative analysis with related structures and a robust experimental protocol for verification. By understanding the intricate dance of bond cleavages and rearrangements within the mass spectrometer, researchers can confidently identify and characterize this and other novel chemical entities, ensuring the integrity and quality of their scientific endeavors. The principles and methodologies outlined herein serve as a valuable resource for scientists engaged in the structural analysis of complex organic molecules.

References

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Functionalized Benzylpiperidine / Primary Amine Default Control Band: PBCL-3 (Potent/Toxic) until specific toxicology data proves otherwise. Critical Hazards: Corrosive to mucous membranes (primary amine), potential skin sensitizer, and likely pharmacologically active (piperidin-4-ol scaffold).

This guide defines the safety architecture for handling 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol . As a novel intermediate likely lacking a specific Occupational Exposure Limit (OEL), this protocol utilizes Control Banding , treating the substance as a high-hazard entity based on its structural alerts (primary benzylic amine and piperidine pharmacophore).

Part 1: Hazard Assessment & Structural Alerts (The "Why")

Before selecting PPE, we must understand the molecular behavior. This compound presents a "Dual-Threat" profile:

  • Chemical Corrosivity (The Aminomethyl Group): The primary amine attached to the phenyl ring (

    
    ) is highly basic (pKa 
    
    
    
    9.5–10.5). Upon contact with moisture in the eyes or respiratory tract, it generates hydroxide ions, leading to immediate necrosis or severe irritation [1].
  • Pharmacological Potency (The Piperidine Scaffold): The 4-hydroxypiperidine core is a "privileged structure" in drug discovery, often found in ligands targeting GPCRs (e.g., muscarinic or opioid receptors). Assumption of Potency: In the absence of

    
     data, assume biological activity at aerosol concentrations 
    
    
    
    [2].

Part 2: PPE Selection Matrix

Directive: Do not rely on standard "lab safety" defaults. This matrix is designed for Zero Skin Contact and Zero Inhalation .

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA cartridges OR N95/P100 only if handling strictly inside a certified Fume Hood.The benzylic amine moiety can form aerosols during weighing. Standard surgical masks offer zero protection against amine vapors or bioactive dusts.
Hand Protection (Inner) Nitrile (4 mil) Sacrificial layer. Protects against incidental sweat/contamination.[1][2][3][4][5][6]
Hand Protection (Outer) Extended Cuff Nitrile (6-8 mil) or Laminate (Silver Shield) Critical: Primary amines can permeate thin nitrile. If handling solutions >100mL, Laminate gloves are mandatory to prevent chemical burns [3].
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Amine vapors can bypass glasses, causing "blue haze" (corneal edema) or permanent damage.
Dermal / Body Tyvek® Lab Coat (Closed front, elastic wrists)Cotton coats absorb liquids and hold toxic dust against the skin. Tyvek repels particulates and splashes.

Part 3: Operational Workflows

Experiment 1: Solid Handling & Weighing

Objective: Transfer solid compound without generating inhalable dust.

  • Static Mitigation: Benzylpiperidine salts are often fluffy and electrostatic. Place a static ionizing bar inside the balance enclosure 30 seconds prior to opening the vial.

  • Containment: Perform all weighing inside a Vented Balance Enclosure (VBE) or a Fume Hood with the sash at the lowest working height.

  • Solubilization: Dissolve the solid immediately after weighing. Do not transport solids across the lab.

    • Solvent Choice: Alcohols (MeOH/EtOH) or DMSO are preferred. Avoid chlorinated solvents initially if exothermic reaction is possible.

Experiment 2: Reaction Setup & Liquid Handling

Objective: Mitigate splash risk and amine volatility.

  • Double-Gloving Protocol: Don inner gloves (orange/white) and outer gloves (blue/purple) of different colors. This provides immediate visual evidence of a breach.

  • Closed Systems: Use septa and cannulas for transfers. Avoid pouring open vessels.

  • Quenching: If using this molecule as a reagent, quench reactions slowly. The amine group is basic; adding strong acid will generate significant heat (exotherm), potentially causing solvent bumping.

Part 4: Visualization (Workflows & Logic)

Diagram 1: PPE Decision Logic

This logic gate ensures researchers select the correct protection based on the physical state of the compound.

Caption: Decision matrix for selecting PPE based on physical state and quantity. Red nodes indicate high-risk scenarios requiring enhanced barriers.

Diagram 2: Waste Disposal & Decontamination

Objective: Prevent dangerous incompatibility (e.g., mixing amines with oxidizers).

Waste_Workflow Waste Chemical Waste Generation Classify Classify Stream Waste->Classify Amine Basic/Amine Waste Classify->Amine Liquid Mother Liquor SolidWaste Solid Contaminated (Gloves/Wipes) Classify->SolidWaste Consumables Action1 DO NOT MIX with: Acids (Heat) Nitrites (Nitrosamines) Amine->Action1 Action2 Double Bag (Clear + Red) Label 'Toxic/Corrosive' SolidWaste->Action2 Disposal EHS Pickup Action1->Disposal Action2->Disposal

Caption: Segregation workflow. Critical control point: Preventing the mixing of amines with nitrites (carcinogen formation) or acids (exotherm).

Part 5: Decontamination & Emergency Response[5]

Spill Cleanup (Small Scale < 50 mL/g)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Silver Shield (Laminate) gloves. Nitrile degrades rapidly in pure amine solvents.

  • Neutralization: Do NOT use bleach (Sodium Hypochlorite). Bleach reacts with primary amines to form Chloramines, which are toxic gases.

  • Protocol:

    • Absorb liquid with vermiculite or sand.[7]

    • Wipe surface with 1% Acetic Acid (to protonate the amine into a non-volatile salt).

    • Final wash with soap and water.[2][8]

First Aid (Self-Validating)
  • Eye Contact: Flush for 15 minutes minimum .[3][9][10] The high pH of amines causes saponification of eye lipids; damage continues even after pain subsides.

  • Skin Contact: Wash with soap and water.[2][9] Do not use alcohol (enhances absorption).

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards. Centers for Disease Control and Prevention. Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Link

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. Link

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Link

Sources

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